Technical Documentation Center

Methyl 2-amino-2-(4-fluorophenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-(4-fluorophenyl)acetate
  • CAS: 42718-13-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-fluoro-phenylglycine Methyl Ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Amino Acid Scaffolds The deliberate incorporation of fluorine into bioactive molecules has become a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Amino Acid Scaffolds

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and a metabolic shield—allow for the fine-tuning of a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][3][4] Among the various classes of fluorinated building blocks, fluorinated amino acids have emerged as particularly valuable tools in the design of novel therapeutics, from small molecules to complex peptides.[5][6]

This guide provides a comprehensive technical overview of 4-fluoro-phenylglycine methyl ester, a non-canonical amino acid derivative that has garnered significant interest in drug discovery and chemical biology. We will delve into its chemical structure and properties, provide detailed synthetic protocols, and explore its applications, particularly in the development of next-generation antibiotics and as a sophisticated probe for biophysical studies.

Chemical Structure and Physicochemical Properties

4-fluoro-phenylglycine methyl ester, systematically named methyl 2-amino-2-(4-fluorophenyl)acetate, is a derivative of the amino acid phenylglycine. The defining feature of this molecule is the presence of a fluorine atom at the para-position of the phenyl ring. This single atomic substitution has profound effects on the electronic nature of the aromatic ring and, consequently, the properties of the entire molecule.

The molecule possesses a chiral center at the alpha-carbon, and can therefore exist as two enantiomers, (R)- and (S)-4-fluoro-phenylglycine methyl ester, or as a racemic mixture. The stereochemistry of this center is crucial in biological applications, as molecular recognition by enzymes and receptors is highly stereospecific.

Diagram 1: Chemical Structure of 4-fluoro-phenylglycine methyl ester

Caption: Structure of 4-fluoro-phenylglycine methyl ester highlighting key functional groups.

PropertyValueSource
IUPAC Name methyl 2-amino-2-(4-fluorophenyl)acetatePubChem
Synonyms 4-Fluorophenylglycine methyl esterCommercial Suppliers
CAS Number 42718-18-3 (racemic hydrochloride)[7]
Molecular Formula C₉H₁₀FNO₂[7]
Molecular Weight 183.18 g/mol [7]
Appearance White to off-white solidCommercial Suppliers
Melting Point 177-179 °C (hydrochloride salt)[8]
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Spectroscopic Characterization

Definitive identification and purity assessment of 4-fluoro-phenylglycine methyl ester relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

TechniqueExpected Peaks and Assignments
¹H NMR δ (ppm): ~7.4-7.5 (m, 2H, Ar-H ortho to F), ~7.0-7.1 (m, 2H, Ar-H meta to F), ~4.5 (s, 1H, α-H), ~3.7 (s, 3H, -OCH₃), ~2.0 (br s, 2H, -NH₂). The aromatic protons will likely appear as two multiplets due to coupling with each other and with the fluorine atom. The α-proton is a singlet. The amino protons are often broad and may exchange with D₂O.
¹³C NMR δ (ppm): ~173 (C=O, ester), ~162 (d, ¹JCF ≈ 245 Hz, C-F), ~136 (d, ⁴JCF ≈ 3 Hz, C-ipso), ~129 (d, ³JCF ≈ 8 Hz, C-ortho), ~115 (d, ²JCF ≈ 21 Hz, C-meta), ~57 (Cα), ~52 (-OCH₃). The carbon signals of the fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.
¹⁹F NMR δ (ppm): Approximately -113 to -115 ppm (relative to CFCl₃). The signal will appear as a multiplet due to coupling with the ortho and meta aromatic protons. ¹⁹F NMR is particularly sensitive to the chemical environment, making it an excellent tool for studying the interactions of this molecule.[9][10]
IR Spectroscopy ν (cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~3000-3100 (aromatic C-H stretch), ~2800-3000 (aliphatic C-H stretch), ~1740 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~1220 (C-F stretch).
Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 184.07. High-resolution mass spectrometry can confirm the elemental composition.

Synthesis of 4-fluoro-phenylglycine Methyl Ester

The most common and straightforward method for the synthesis of 4-fluoro-phenylglycine methyl ester is the direct esterification of the parent amino acid, 4-fluoro-phenylglycine. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method.[11][12][13] A particularly effective variation for amino acids employs thionyl chloride (SOCl₂) in methanol, which generates HCl in situ as the catalyst. This method is generally high-yielding and the product is conveniently isolated as the hydrochloride salt.

Diagram 2: Synthetic Workflow for 4-fluoro-phenylglycine Methyl Ester Hydrochloride

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product A 4-fluoro-phenylglycine D 1. Dissolve 4-fluoro-phenylglycine in MeOH 2. Cool to 0 °C A->D B Methanol (MeOH) (Solvent and Reagent) B->D C Thionyl Chloride (SOCl₂) (Catalyst Precursor) E 3. Add SOCl₂ dropwise (Exothermic, generates HCl in situ) C->E D->E F 4. Warm to room temperature and stir (e.g., 12-24 hours) E->F G 5. Monitor reaction by TLC F->G H 6. Evaporate solvent under reduced pressure G->H I 4-fluoro-phenylglycine methyl ester hydrochloride (Crystalline solid) H->I

Caption: A typical laboratory workflow for the synthesis of 4-fluoro-phenylglycine methyl ester hydrochloride.

Experimental Protocol: Synthesis of 4-fluoro-phenylglycine Methyl Ester Hydrochloride

Materials:

  • 4-fluoro-DL-phenylglycine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-fluoro-DL-phenylglycine (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The suspension should gradually become a clear solution as the reaction progresses.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude 4-fluoro-DL-phenylglycine methyl ester hydrochloride.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed.

Self-Validation: The identity and purity of the product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the expected values. The melting point of the hydrochloride salt should also be determined and compared to the literature value.

Applications in Drug Discovery and Chemical Biology

The strategic placement of a fluorine atom on the phenyl ring of phenylglycine methyl ester imparts several advantageous properties, making it a valuable building block in various areas of research and development.

Incorporation into Peptide Therapeutics

Non-canonical amino acids are frequently incorporated into peptide-based drug candidates to enhance their therapeutic properties. The introduction of 4-fluorophenylglycine can:

  • Improve Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation. Replacing a C-H bond with a C-F bond at a metabolically labile position can significantly increase the half-life of a peptide.[3]

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of the amino acid side chain, which can influence the peptide's ability to cross cell membranes and interact with hydrophobic binding pockets.[1][2]

  • Induce Favorable Conformations: The electronic and steric properties of the fluorinated phenyl ring can influence the local and global conformation of a peptide, potentially leading to enhanced binding affinity and selectivity for its biological target.[3]

A notable example of the application of a related fluorinated amino acid is in the development of novel vancomycin analogues . Vancomycin is a glycopeptide antibiotic of last resort for treating serious Gram-positive bacterial infections. The emergence of vancomycin-resistant strains has spurred efforts to develop new derivatives with improved efficacy. The incorporation of unnatural amino acids, including fluorinated phenylglycine derivatives, into the vancomycin scaffold is a key strategy to overcome resistance.[14][15][16][17] These modifications can restore binding to the altered bacterial cell wall precursors or introduce new mechanisms of action.

Diagram 3: Role of 4-fluorophenylglycine in Vancomycin Analogue Design

Vancomycin_Analogue cluster_problem The Challenge of Vancomycin Resistance cluster_solution A Potential Solution A Vancomycin B Bacterial Cell Wall Precursor (D-Ala-D-Ala terminus) A->B Binds to C Resistant Bacteria (D-Ala-D-Lac terminus) A->C Ineffective against D Loss of a key hydrogen bond leads to reduced binding affinity C->D E Vancomycin Analogue with 4-fluorophenylglycine E->C Potentially effective against F Modified scaffold can have: - Restored binding to D-Ala-D-Lac - New interactions with the target - Altered membrane interactions E->F G Improved Antibacterial Activity F->G

Caption: Conceptual diagram illustrating how incorporating 4-fluorophenylglycine into vancomycin can help overcome antibiotic resistance.

¹⁹F NMR Spectroscopy Probe

The fluorine-19 nucleus has a spin of 1/2, a high natural abundance (100%), and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy.[9] The chemical shift of ¹⁹F is highly sensitive to its local environment. By incorporating 4-fluorophenylglycine into a peptide or a small molecule inhibitor, researchers can use ¹⁹F NMR to:

  • Study Protein-Ligand Interactions: Changes in the ¹⁹F chemical shift upon binding of the labeled molecule to its target protein can provide valuable information about the binding event and the nature of the binding pocket.[18][19]

  • Monitor Conformational Changes: Different conformations of a peptide can result in distinct ¹⁹F NMR signals, allowing for the study of peptide folding and dynamics.[18]

  • Determine Intracellular pH: The chemical shift of some fluorinated compounds is pH-dependent, enabling their use as non-invasive probes to measure pH inside living cells.[19]

The direct attachment of the 4-fluorophenyl group to the peptide backbone in 4-fluorophenylglycine makes it a particularly effective reporter group for the transient peptide conformation during its biological function.[18]

Conclusion

4-fluoro-phenylglycine methyl ester is more than just a catalog chemical; it is a strategically designed building block that leverages the unique properties of fluorine to address key challenges in drug discovery and chemical biology. Its utility in enhancing the properties of peptide therapeutics and as a sensitive probe for biophysical studies underscores the power of fluorine chemistry in modern science. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and scientists in their pursuit of novel and more effective therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bunnage, M. E., & Troke, A. D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 1-16.[1]

  • Pape, V., & O'Hagan, D. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6219.[3]

  • Zadran, S., & Torbeev, V. Y. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 347-370.[4]

  • Zheng, Y., & Li, Y. (2023). Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage. Scientific Reports, 13(1), 6092.[20]

  • Afonin, S., Glaser, R. W., Berditchevskaia, M., Wadhwani, P., Guhrs, K. H., Möllmann, U., ... & Ulrich, A. S. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163.[18]

  • Le, V. T., Paudel, G., & Sim, B. (2025). Synthesis of Simplified Vancomycin Analogues and Evaluation of Their Antibacterial Properties. Letters in Applied NanoBioScience, 14(3), 137.[14]

  • Crowley, B. M., & Boger, D. L. (2006). Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. Journal of the American Chemical Society, 128(9), 2885-2892.[15]

  • Okano, A., Isley, N. A., & Boger, D. L. (2014). Total synthesis of [Ψ [C (═ NH) NH] Tpg (4)] vancomycin and its (4-chlorobiphenyl) methyl derivative: impact of peripheral modifications on vancomycin analogues redesigned for dual D-Ala-D-Ala and D-Ala-D-Lac binding. Journal of the American Chemical Society, 136(39), 13522-13525.[16]

  • Xie, J., Pierce, J. G., James, R. C., Okano, A., & Boger, D. L. (2011). A redesigned vancomycin: simplified aglycon analogues with restored activity against vancomycin-resistant bacteria. Journal of the American Chemical Society, 133(35), 13946-13949.
  • Wawrzynczak, A., Czelen, P., & Geszke-Moritz, M. (2020). 2-(4-Fluorophenyl)-1H-benzo [d] imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(22), 5363.[21]

  • AppliChem. (n.d.). (R)-methyl 2-amino-2-(4-fluorophenyl)acetate. Retrieved from [Link][7]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link][11]

  • Organic Chemistry Tutor. (n.d.). Fischer Esterification. Retrieved from [Link][22]

  • PubChem. (n.d.). Methyl 2-(4-amino-2-fluorophenyl)acetate. Retrieved from [Link][23]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link][24]

  • Lin, F. Y., & Raines, R. T. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11529.[6]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.[9]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][25]

  • Asymmetric. (n.d.). Fischer Esterification. Retrieved from [Link][12]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][13]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][10]

  • Krimmer, S. G., Fulle, L., & Gohlke, H. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12570-12574.

  • Taylor, J. S., & Deutsch, C. (1983). Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. Biophysical journal, 43(3), 261-267.[19]

  • Tressler, C. M., Zobel, K., & Kofoed, J. (2018). Tyr1-ψ [(Z) CF= CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS chemical neuroscience, 9(8), 2049-2056.[26]

  • Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 17(6), 407-408.[27]

  • Rajendran, G. R., Kumar, A. A. P., & Vijayalakshmi, V. (2015). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Journal of Molecular Structure, 1099, 514-522.[28]

  • Ueda, H., Mukai, Y., & Ueki, M. (2004). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 5(2), 64-77.[29]

  • Lapedriza, A., & Gessulat, S. (2022). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Advances in Neural Information Processing Systems, 35, 1118-1132.[30]

  • SpectraBase. (n.d.). Methyl acetate. Retrieved from [Link][31]

Sources

Exploratory

Methyl 2-amino-2-(4-fluorophenyl)acetate: A Technical Guide to Fluorinated Building Blocks in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of unnatural amino acids is a fundamental approach for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of unnatural amino acids is a fundamental approach for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based therapeutics and small-molecule active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(4-fluorophenyl)acetate (PubChem CID 10943118) [1] is a highly versatile, fluorinated phenylglycine derivative.

By combining a conformationally restrictive alpha-phenyl ring, a metabolically stabilizing para-fluoro substitution, and an orthogonally protected carboxylic acid (methyl ester), this building block serves as a critical intermediate in hit-to-lead optimization and library synthesis. This whitepaper provides a comprehensive overview of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the physicochemical baseline of both the free base and its commonly utilized hydrochloride salt is essential for predicting solubility, reactivity, and storage stability. The hydrochloride salt is typically preferred for long-term storage as it prevents atmospheric oxidation and minimizes degradation.

Table 1: Key Physicochemical and Identification Data

PropertyFree BaseHydrochloride Salt
PubChem CID 10943118 [1]24213779 [2]
CAS Registry Number 42718-13-842718-18-3
Molecular Formula C9H10FNO2C9H11ClFNO2
Molecular Weight 183.18 g/mol 219.64 g/mol
SMILES String COC(=O)C(N)C1=CC=C(F)C=C1COC(=O)C(N)C1=CC=C(F)C=C1.[H]Cl
Physical State Viscous liquid / Low-melting solidCrystalline solid
Primary Utility Direct coupling (requires immediate use)Bench-stable precursor

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by structural causality rather than mere availability. The specific functionalization of Methyl 2-amino-2-(4-fluorophenyl)acetate offers three distinct advantages:

  • Metabolic Shielding via Fluorination: The unsubstituted phenylglycine moiety is a known metabolic liability, often undergoing rapid Phase I oxidation (hydroxylation) at the para-position by Cytochrome P450 (CYP450) enzymes. The substitution of hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond—effectively blocks this metabolic hotspot, thereby extending the in vivo half-life of the resulting drug candidate.

  • Lipophilicity Modulation: The fluorine atom increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å). This subtle modification often enhances passive membrane permeability, a critical factor for intracellular targets.

  • Orthogonal Protection Strategy: The methyl ester acts as a robust protecting group for the carboxylic acid. During amide coupling reactions where the amine of this molecule acts as the nucleophile, the methyl ester prevents unwanted polymerization or side reactions. It can later be selectively cleaved via mild saponification (e.g., LiOH in THF/H2O) without disturbing newly formed amide bonds.

Synthetic Workflow & Experimental Protocol

Phenylglycine derivatives are notoriously prone to racemization at the alpha-carbon during activation. The electron-withdrawing nature of the adjacent phenyl ring increases the acidity of the alpha-proton. Therefore, when coupling this amine to a carboxylic acid, the choice of reagents is critical.

The following protocol utilizes HATU and DIPEA. Causality: HATU is selected because its rapid reaction kinetics outpace the rate of base-catalyzed epimerization.

Step-by-Step Amide Coupling Protocol

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 equivalent

  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CID 24213779): 1.05 equivalents

  • HATU (Coupling Reagent): 1.1 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 0.1 M concentration

Procedure & Self-Validating Checks:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (N2 or Argon). Stir for 5 minutes at room temperature.

  • Amine Introduction: Add the Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.05 eq) to the stirring solution.

  • Base Addition (Critical Step): Dropwise add DIPEA (3.0 eq).

    • Causality: 1.0 eq is strictly required to neutralize the HCl salt and liberate the free amine in situ. 1.0 eq deprotonates the carboxylic acid for activation, and the final 1.0 eq acts as a catalytic excess to drive the reaction.

  • Reaction Monitoring: Stir for 2-4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the m/z 184 [M+H]+ peak (corresponding to the free amine) is fully consumed, and the target mass of the protected intermediate appears.

  • Orthogonal Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers sequentially:

    • 1M HCl wash: Removes unreacted amine and residual DIPEA.

    • Saturated NaHCO3 wash: Neutralizes acidic byproducts (e.g., HOAt from HATU). Self-Validation: If an emulsion forms here, it indicates incomplete removal of DMF; perform an additional water wash.

    • Brine wash: Removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected intermediate.

Pathway Visualization

The following diagram illustrates the logical progression of utilizing Methyl 2-amino-2-(4-fluorophenyl)acetate in a standard API synthesis workflow, demonstrating the transition from building block to final deprotected therapeutic agent.

Workflow A Carboxylic Acid (R-COOH) C Amide Coupling HATU, DIPEA, DMF A->C B Methyl 2-amino-2- (4-fluorophenyl)acetate (CID 10943118) B->C D Protected Intermediate (LC-MS Validation) C->D Peptide Bond E Saponification LiOH, THF/H2O D->E Ester Cleavage F Final API / Peptide (Purified) E->F Acidification

Synthetic workflow utilizing Methyl 2-amino-2-(4-fluorophenyl)acetate in API development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10943118, Methyl 2-amino-2-(4-fluorophenyl)acetate." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24213779, Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride." PubChem,[Link]

Foundational

Engineering the Future of Therapeutics: Fluorinated Phenylglycine Analogs in Drug Discovery

Executive Summary Non-proteinogenic amino acids, particularly phenylglycine (Phg) and its derivatives, are privileged scaffolds in medicinal chemistry. They form the critical backbone of glycopeptide antibiotics (GPAs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-proteinogenic amino acids, particularly phenylglycine (Phg) and its derivatives, are privileged scaffolds in medicinal chemistry. They form the critical backbone of glycopeptide antibiotics (GPAs), peptidomimetics, and central nervous system (CNS) ligands. The strategic introduction of fluorine into the phenylglycine architecture—whether as mono-fluoro, di-fluoro, or trifluoromethyl groups—profoundly alters the physicochemical and pharmacokinetic landscape of the resulting drug candidates[1]. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of oxygen (1.52 Å) and is only marginally larger than hydrogen (1.20 Å), fluorination introduces minimal steric bulk while exerting massive stereoelectronic effects[2]. This technical guide explores the mechanistic rationale, synthetic protocols, and translational applications of fluorinated phenylglycine analogs in modern drug discovery.

Mechanistic Rationale: The Fluorine Effect

The causality behind choosing to fluorinate phenylglycine rests on three pharmacological pillars:

  • Metabolic Stability (CYP450 Resistance): The highly polarized C–F bond is significantly stronger than the C–H bond (105 kcal/mol vs. 98 kcal/mol). Placing fluorine at metabolically labile sites on the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, extending the drug's half-life and preventing the formation of toxic reactive metabolites[1][2].

  • Lipophilicity and Permeability: Fluorination, particularly trifluoromethylation, increases the overall lipophilicity (logP) of the molecule. This enhances passive membrane permeability, a critical factor for orally bioavailable drugs and CNS-penetrant compounds targeting metabotropic glutamate receptors (mGluRs)[2][3].

  • Conformational Locking & Target Affinity: The strong electronegativity of fluorine influences the pKa of adjacent amines and carboxylic acids, altering the zwitterionic equilibrium. Furthermore, stereoelectronic effects (e.g., dipole-dipole interactions) can lock the phenylglycine side chain into specific rotameric conformations, pre-organizing the molecule for optimal target receptor binding[1].

G F_Phg Fluorinated Phenylglycine Steric Steric Shielding (C-F Bond) F_Phg->Steric Electronic High Electronegativity (Inductive Effect) F_Phg->Electronic Metabolic Metabolic Stability (CYP450 Resistance) Steric->Metabolic Lipophilic Enhanced Lipophilicity (Increased logP) Electronic->Lipophilic Affinity Target Affinity (Conformational Locking) Electronic->Affinity

Diagram 1: Logical relationship of fluorination effects on phenylglycine pharmacokinetics.

Applications in Glycopeptide Antibiotics (GPAs)

GPAs, such as vancomycin and balhimycin, are last-resort antibiotics for treating methicillin-resistant Staphylococcus aureus (MRSA)[4]. These complex heptapeptides are assembled by nonribosomal peptide synthetases (NRPS) and crosslinked by cytochrome P450 (Oxy) enzymes. The incorporation of fluorinated 4-hydroxyphenylglycine (F-Hpg) into these structures is a major frontier in overcoming antimicrobial resistance[5].

Total synthesis of GPAs is notoriously difficult, often taking 2–3 months. To bypass this, researchers utilize mutasynthesis —feeding synthetic fluorinated phenylglycines to mutant bacterial strains lacking the native biosynthetic precursors[5][6]. Crucially, studies have shown that the phenol moiety on the Hpg residue is absolutely essential; without it, the NRPS machinery fails to accept the substrate, and the subsequent Oxy-mediated cyclization cascade halts[5].

Quantitative Data: Physicochemical Impact

The following table summarizes the generalized impact of fluorination on phenylglycine analogs, synthesizing data from pharmacokinetic profiling studies[1][2][3].

CompoundModificationEst. logP ShiftCYP450 Stability (t1/2)Primary Target/Application
L-Phenylglycine (Phg) None (Baseline)BaselineLow (< 30 min)Peptidomimetics
4-Fluoro-Phg para-F+0.3 to +0.5High (> 120 min)Enzyme Inhibitors
2-Fluoro-4-hydroxy-Phg ortho-F, para-OH+0.1 to +0.2ModerateGlycopeptide Antibiotics
α-Trifluoromethyl-Phg alpha-CF3+0.8 to +1.2Very High (> 240 min)CNS Ligands (e.g., mGluR)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the chemical synthesis and biological incorporation of fluorinated phenylglycines.

Protocol 1: Asymmetric Synthesis of 2-Fluoro-4-hydroxyphenylglycine (2-F-4-Hpg) via Strecker Reaction[5]

Objective: Synthesize racemic 2-F-4-Hpg from 2-fluoro-4-hydroxybenzaldehyde for downstream mutasynthesis. Causality: The Strecker synthesis is chosen for its scalability and direct installation of the α-amino acid motif from an aldehyde precursor.

  • Hydroxyl Protection: React 2-fluoro-4-hydroxybenzaldehyde with benzyl bromide to yield 4-benzyloxy-2-fluorobenzaldehyde (97% yield). Why: The reactive phenol must be protected to prevent side reactions during the nucleophilic cyanide addition.

  • Strecker Condensation: Treat the protected aldehyde with sodium cyanide (NaCN) in the presence of ammonia. Why: Ammonia forms an imine intermediate, which is subsequently attacked by the cyanide nucleophile to form the α-aminonitrile (92% yield).

  • Acidic Hydrolysis & Deprotection: Reflux the α-aminonitrile in 6 N hydrochloric acid (HCl). Why: Strong acid simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the benzyl ether protecting group, yielding the desired 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid as a hydrochloride salt (94% yield).

Protocol 2: Visible-Light Photocatalytic Synthesis of α-Trifluoromethyl Phenylglycines[3]

Objective: Direct trifluoromethyl-carboxylation of enamides. Causality: Traditional CF3 installation requires harsh conditions. Photocatalysis enables a mild, radical-mediated pathway for concurrent installation of CF3 and carboxyl groups.

  • Reaction Setup: Combine the enamide substrate, sodium trifluoromethanesulfinate (CF3SO2Na, CF3 source), and Ir(ppy)2(dtbbpy) catalyst in a solvent mixture under a CO2 atmosphere.

  • Irradiation: Irradiate the mixture with visible light. Why: The Iridium catalyst absorbs light to initiate a single-electron transfer (SET), generating a CF3 radical that adds to the enamide.

  • Carboxylation: The resulting radical intermediate is trapped by CO2, forming the α-trifluoroethylated arylglycine in a single step.

Protocol 3: Mutasynthesis of Fluorinated Balhimycin[5][6]

Objective: Incorporate 2-F-4-Hpg into the balhimycin scaffold using Amycolatopsis balhimycina.

  • Strain Cultivation: Grow a mutant A. balhimycina strain (deficient in native Hpg biosynthesis) in a specialized production medium.

  • Precursor Feeding: Supplement the culture broth with the synthetic 2-F-4-Hpg (from Protocol 1). Why: The native NRPS machinery will scavenge the fluorinated analog and incorporate it into the growing heptapeptide chain at the designated module.

  • Fermentation: Incubate for 6–9 days. Why: This timeframe is required for complete NRPS assembly and the sequential crosslinking by cytochrome P450 (Oxy) enzymes. This significantly reduces synthesis time compared to total chemical synthesis.

  • LC-MS Verification: Extract the culture broth and analyze via HPLC-MS. Why: Mass spectrometry confirms the incorporation by detecting a +18 Da mass shift (replacing H with F) and verifies the structural cyclization.

Workflow Synth 1. Chemical Synthesis (2-F-4-Hpg) Feed 2. Precursor Feeding (Mutant Strain) Synth->Feed NRPS 3. NRPS Assembly (Heptapeptide Core) Feed->NRPS P450 4. P450 Cyclization (Crosslinking) NRPS->P450 Extract 5. LC-MS Isolation (Fluorinated GPA) P450->Extract

Diagram 2: Workflow for the mutasynthesis of fluorinated glycopeptide antibiotics.

Conclusion

The integration of fluorinated phenylglycine analogs into drug discovery pipelines represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically tune metabolic stability, lipophilicity, and target affinity[1][2]. Coupled with advanced synthetic methodologies like photocatalysis[3] and mutasynthesis[5], these non-proteinogenic building blocks are poised to drive the next generation of resilient antibiotics and high-affinity CNS therapeutics.

References

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorin
  • (PDF) Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues.
  • Mutasynthesis of Glycopeptide Antibiotics: Variations of Vancomycin's AB-Ring Amino Acid 3,5-Dihydroxyphenylglycine.JACS.
  • Direct Photocatalytic Trifluoromethyl-Carboxylation of Enamides: A Gateway to α-Trifluoroethyl Phenylglycines.ChemRxiv.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.MDPI.
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorin

Sources

Exploratory

A Technical Guide to Fluorinated Amino Acids as Bioisosteres in Drug Discovery and Protein Engineering

Abstract The strategic replacement of hydrogen atoms with fluorine has become a cornerstone of modern medicinal chemistry and protein engineering. This guide provides an in-depth technical exploration of fluorinated amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic replacement of hydrogen atoms with fluorine has become a cornerstone of modern medicinal chemistry and protein engineering. This guide provides an in-depth technical exploration of fluorinated amino acids as bioisosteres, moving beyond the simplistic view of fluorine as a mere hydrogen mimic. We will dissect the nuanced physicochemical consequences of fluorination—dubbed the "Fluorine Effect"—and its profound impact on molecular properties, including acidity, lipophilicity, conformation, and metabolic stability. This guide details synthetic and biosynthetic strategies for the site-specific incorporation of these powerful building blocks into peptides and proteins. Through field-proven insights, detailed experimental protocols, and illustrative case studies, we demonstrate how the unique properties of fluorinated amino acids are leveraged to enhance protein stability, modulate biological activity, and improve the pharmacokinetic profiles of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the transformative potential of fluorination in their work.

Introduction: Beyond Isosterism - The Unique Role of Fluorine

Bioisosterism, the principle of substituting chemical groups with other groups of similar physical or chemical properties to create novel molecules with similar biological activities, is a fundamental concept in drug design. While fluorine and hydrogen are often compared due to their van der Waals radii (1.47 Å for F vs. 1.20 Å for H), this similarity is where the comparison ends. The true power of fluorine as a bioisostere lies in its distinct electronic properties. As the most electronegative element, fluorine forms a highly polarized and exceptionally strong covalent bond with carbon (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol)[1][2]. This unique combination of small size and potent electronic influence allows for the introduction of significant physicochemical changes with minimal steric perturbation, making fluorinated amino acids powerful tools for fine-tuning molecular properties[3].

This guide will explore the multifaceted roles of fluorinated amino acids, demonstrating how they serve not just as mimics, but as modulators that can rationally enhance the function and therapeutic potential of peptides and proteins.

The "Fluorine Effect": A Deep Dive into Physicochemical Modulation

The substitution of hydrogen with fluorine on an amino acid side chain induces a cascade of predictable, yet complex, changes in its properties. Understanding these effects is critical for their rational application.

Electronic Perturbations: Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine can significantly alter the pKa of nearby acidic and basic groups.

  • Carboxylic Acid Group: Fluorination generally lowers the pKa of the C-terminal carboxyl group, making it more acidic[4].

  • Amino Group: The effect is more pronounced on the N-terminal amino group, whose pKa is consistently lowered upon fluorination of the side chain, making it less basic[4].

  • Side Chains: For amino acids with ionizable side chains, such as tyrosine, fluorination of the aromatic ring has a profound impact on the phenolic pKa, a property that has been used to probe the role of tyrosine in enzymatic mechanisms.

These pKa shifts can alter the charge state of a peptide at physiological pH, influencing solubility, receptor binding interactions, and membrane permeability.

Amino Acid PairpKa (Carboxylic Acid)ΔpKapKa (Protonated Amine)ΔpKa
(S)-Homoleucine2.31-9.69-
(S)-5-Fluorohomoleucine2.30-0.019.28-0.41
Pregabalin2.34-10.59-
5-Fluoropregabalin2.23-0.1110.16-0.43
Table 1: Experimentally measured pKa values for selected branched-chain amino acids (BCAAs) and their fluorinated counterparts, demonstrating the acid-strengthening and base-weakening effect of fluorination. Data sourced from[4].
The Hydrophobicity Paradox

The impact of fluorination on hydrophobicity is not straightforward. While highly fluorinated "fluorous" phases are known to be immiscible with both water and hydrocarbons, the effect of introducing a few fluorine atoms into an amino acid side chain is more nuanced[5][6].

  • Monofluorination: Often decreases lipophilicity (increases hydrophilicity) by introducing a polar C-F bond without significantly increasing the surface area[7][8].

  • Difluorination (geminal, -CF2H): Can also lead to a decrease in lipophilicity compared to the non-fluorinated parent compound[7][8][9].

  • Trifluorination (-CF3): Typically increases lipophilicity, as the larger, non-polar surface of the CF3 group dominates over the individual C-F bond dipoles[7][9].

This non-linear relationship allows for precise tuning of a peptide's lipophilicity, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile[10]. The increased hydrophobicity of certain fluorinated side chains can also enhance the hydrophobic effect, a key driver of protein folding, thereby increasing protein stability[11][12].

Conformational Control: Directing Molecular Shape

Fluorine's stereoelectronic properties can be exploited to exert precise control over local conformation, a powerful tool for pre-organizing a peptide into a bioactive conformation or stabilizing a desired protein fold.

  • Gauche Effect: The tendency for a C-C bond to favor a gauche conformation when adjacent to an electronegative atom like fluorine can influence side-chain rotamer populations.

  • Proline Ring Pucker: The most striking example of conformational control is seen in fluorinated prolines. Fluorination at the 4-position can reliably bias the pyrrolidine ring pucker. (4R)-fluoroproline (Flp) favors an exo pucker, while (4S)-fluoroproline (flp) favors an endo pucker. This, in turn, influences the conformation of the preceding peptide bond, with the exo pucker of Flp strongly stabilizing the trans isomer, which is often crucial for biological activity[13][14].

G cluster_4R (4R)-Fluoroproline (Flp) cluster_4S (4S)-Fluoroproline (flp) Flp Favors C4-exo Pucker Trans Stabilizes trans-Amide Bond Flp->Trans PPII Promotes PPII Helix Trans->PPII flp Favors C4-endo Pucker Cis Can increase cis-Amide population flp->Cis

Enhancing Metabolic Stability

Peptide therapeutics often suffer from rapid degradation by proteases. Fluorination at or near a site of metabolic attack can significantly enhance stability. This is primarily due to two factors:

  • C-F Bond Strength: The high strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which often initiate metabolism via C-H oxidation[2][13][15].

  • Electronic Shielding: The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation[2][15].

For instance, replacing a leucine residue susceptible to P450-catalyzed hydroxylation with a fluorinated analog can block this metabolic pathway, dramatically increasing the compound's bioavailability[13].

Synthesis and Incorporation Strategies

Harnessing the benefits of fluorinated amino acids requires robust methods for both their synthesis and their incorporation into larger biomolecules.

Chemical Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids has seen rapid advancement, with numerous methods now available.[3][16] Key strategies include:

  • Electrophilic Fluorination: Using reagents like Selectfluor® to introduce fluorine onto electron-rich precursors.

  • Nucleophilic Fluorination: Employing fluoride sources like DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups.

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts, such as chiral Ni(II) complexes, are used to achieve high enantiomeric purity, which is critical for biological applications[17][18].

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

For synthetic peptides, the most common method of incorporation is standard Fmoc-based SPPS.[13] Fmoc-protected fluorinated amino acids are commercially available or can be synthesized and used as building blocks in the automated synthesis process[17][18]. This approach offers complete control over the position and number of fluorinated residues.

Incorporation into Proteins: Biosynthetic Methods

For larger proteins, chemical synthesis is often impractical. Biosynthetic methods provide a powerful alternative for site-specific or residue-specific incorporation.[19][20][21]

G start Select Auxotrophic E. coli Strain (e.g., unable to synthesize Phe) culture Grow cells in minimal medium + all natural amino acids (except Phe) start->culture Step 1 induce Induce protein expression (e.g., with IPTG) culture->induce Step 2 add_faa Add fluorinated analog (e.g., p-fluorophenylalanine) induce->add_faa Step 3 incorporate Cellular machinery incorporates F-Phe in place of Phe add_faa->incorporate Step 4 harvest Harvest cells and purify fluorinated protein incorporate->harvest Step 5

Experimental Protocol: Residue-Specific Incorporation using an Auxotrophic Strain

This protocol provides a self-validating system for replacing a specific natural amino acid with its fluorinated analog throughout a target protein.

1. Rationale and System Validation: This method leverages an E. coli strain that is auxotrophic for a specific amino acid (e.g., phenylalanine, Phe), meaning it cannot synthesize it and must obtain it from the growth medium.[13] By depleting the medium of Phe and providing a fluorinated analog like p-fluorophenylalanine (F-Phe), we compel the cell's translational machinery to incorporate F-Phe at every position coded by a Phe codon. Validation is achieved by mass spectrometry of the final protein, which will show a predictable mass shift corresponding to the H-to-F substitution.

2. Materials:

  • E. coli auxotrophic strain (e.g., ATCC 33694 for Phe auxotrophy) transformed with an expression plasmid for the protein of interest.

  • Minimal salts medium (e.g., M9).

  • Complete set of 19 natural L-amino acids (excluding the one to be replaced).

  • Fluorinated amino acid analog (e.g., L-4-fluorophenylalanine).

  • Inducing agent (e.g., IPTG for lac-based promoters).

  • Standard cell culture and protein purification equipment.

3. Step-by-Step Methodology:

  • Starter Culture: Inoculate a 5 mL culture of rich medium (e.g., LB) with the transformed auxotrophic strain. Grow overnight at 37°C with shaking. This step ensures a healthy starting population.

  • Cell Wash and Transfer: Pellet the overnight culture by centrifugation (5000 x g, 10 min). Discard the supernatant and wash the pellet twice with sterile M9 minimal medium lacking any amino acids. This step is critical to remove any residual natural amino acid from the rich starter medium.

  • Main Culture Growth: Resuspend the washed pellet in 1 L of M9 minimal medium supplemented with all 19 natural amino acids (typically 40 mg/L each) except for the amino acid to be replaced. Grow the culture at 37°C with vigorous shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction and Analog Addition: Once the culture reaches the target OD600, induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 1 mM). Simultaneously, add the fluorinated amino acid analog to the medium (e.g., p-fluorophenylalanine to 60 mg/L)[13]. The timing here is crucial; induction should coincide with the availability of the fluorinated analog to maximize incorporation into the target protein.

  • Expression: Continue to incubate the culture for 3-5 hours (or overnight at a lower temperature, e.g., 18°C) to allow for protein expression and incorporation of the fluorinated analog.

  • Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA for His-tagged proteins).

  • Validation: Confirm successful incorporation and purity of the fluorinated protein using SDS-PAGE and verify the expected mass shift using mass spectrometry (e.g., ESI-MS).

Applications in Drug Discovery and Protein Engineering

The unique properties conferred by fluorination provide a powerful toolkit for addressing common challenges in biomolecule design.

G FAA Fluorinated Amino Acids Stab Enhanced Stability (Thermal & Proteolytic) FAA->Stab Conf Conformational Control FAA->Conf PK Improved PK Profile (Metabolic Stability) FAA->PK Probe Biophysical Probes (19F NMR) FAA->Probe Interact Modulating Interactions (Protein-Protein, Protein-Ligand) FAA->Interact

  • Enhancing Protein Stability: The incorporation of fluorinated hydrophobic amino acids like hexafluoroleucine can significantly increase the thermal and chemical stability of proteins.[11][12] This "fluoro-stabilization" effect is attributed to an enhanced hydrophobic effect, making these proteins more robust for therapeutic or industrial applications.[11]

  • Modulating Protein-Protein Interactions: The altered electronics and hydrophobicity of a fluorinated residue at a binding interface can either strengthen or weaken protein-protein interactions.[22] This allows for the fine-tuning of signaling pathways or the disruption of disease-related complexes.

  • Improving Pharmacokinetics: As discussed, fluorination is a proven strategy to block metabolic hot spots, increasing the half-life and bioavailability of peptide drugs.[13]

  • ¹⁹F NMR Probes: Fluorine-19 is a spin-active nucleus with 100% natural abundance and a wide chemical shift range, making it an excellent NMR probe.[3] Site-specifically incorporating a fluorinated amino acid allows researchers to study protein dynamics, folding, and ligand binding in real-time without interference from other signals in the protein.[13]

Challenges and Future Outlook

While powerful, the use of fluorinated amino acids is not without challenges. The synthesis of complex, stereospecifically fluorinated amino acids can be difficult and costly.[17][18] Furthermore, while biosynthetic methods are effective, they can sometimes result in lower protein yields compared to the expression of the wild-type protein.

The future of the field lies in the development of more efficient and scalable synthetic routes to novel fluorinated building blocks.[23][24] Advances in synthetic biology, particularly the engineering of orthogonal tRNA/aminoacyl-tRNA synthetase pairs, will expand the repertoire of fluorinated amino acids that can be site-specifically incorporated into proteins in living cells, offering unprecedented control over protein structure and function.[1][25][26]

Conclusion

Fluorinated amino acids are far more than simple bioisosteres of their natural counterparts. They are sophisticated molecular tools that enable the precise manipulation of a peptide or protein's physicochemical properties. By understanding and applying the principles of the "Fluorine Effect," researchers can rationally design biomolecules with enhanced stability, controlled conformation, improved pharmacokinetics, and novel functionalities. As synthetic and biosynthetic methods continue to evolve, the strategic incorporation of fluorine will undoubtedly play an increasingly vital role in the development of next-generation protein therapeutics and advanced biomaterials.

References

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Aust J Chem, 68(1), 9–12.
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (n.d.). Semantic Scholar.
  • Fluorin
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. (2022).
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Open Research Repository.
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (n.d.). ChemRxiv.
  • Applications of fluorine-containing amino acids for drug design. (n.d.).
  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.). Digital Commons @brynmawr.
  • Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. (n.d.). PMC.
  • Synthesis of Fluorinated Unnatural α-Amino Acid Deriv
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI.
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2011). RSC Publishing.
  • Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conform
  • Fluorinated Amino Acids in Peptide and Protein Assembly. (n.d.).
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). PMC.
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). RSC Publishing.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online.
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025). PubMed.
  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015). PubMed.
  • Fluorinated Proteins: From Design and Synthesis to Structure and Stability. (2014).
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). RSC Publishing.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023).
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). PMC.
  • Measured pKa values for selected BCAA/FBCAA pairs. (n.d.).
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2026).
  • A. Dependence of the lipophilicity (logP) on the number of fluorine... (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020).
  • Fluorin
  • Correlations between the experimental pKa values of fluorine- and... (n.d.).
  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2008).
  • Determining the Surface pKa of Perfluorooctanoic Acid. (n.d.). PMC.

Sources

Foundational

Methyl 2-amino-2-(4-fluorophenyl)acetate: A Comprehensive Guide to Solubility in Organic Solvents

Executive Summary Methyl 2-amino-2-(4-fluorophenyl)acetate is a highly versatile non-natural amino acid derivative that serves as a critical structural scaffold in modern drug discovery and pharmaceutical synthesis[1]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(4-fluorophenyl)acetate is a highly versatile non-natural amino acid derivative that serves as a critical structural scaffold in modern drug discovery and pharmaceutical synthesis[1]. Because it acts as a primary amine nucleophile in peptide coupling and functionalization reactions, understanding its thermodynamic solubility in organic solvents is paramount for optimizing reaction kinetics and yields.

Commercially and synthetically, this compound is encountered in two distinct forms: the Free Base (CAS: 42718-13-8)[2] and the Hydrochloride (HCl) Salt (CAS: 42718-18-3)[3]. As a Senior Application Scientist, I frequently observe that poor solvent selection for the specific form of this compound leads to heterogeneous reaction mixtures, depressed yields, and downstream purification bottlenecks. This whitepaper provides an in-depth physicochemical analysis, empirical data, and validated protocols for managing the solubility of Methyl 2-amino-2-(4-fluorophenyl)acetate in organic environments.

Physicochemical Profiling & Theoretical Solubility

The solubility profile of amino acid esters is dictated by the interplay of their Flory-Huggins interaction parameters and Hansen Solubility Parameters (HSP)—specifically the dispersive (


), polar (

), and hydrogen-bonding (

) forces[4][5].
  • The Free Base (C

    
    H
    
    
    
    FNO
    
    
    ):
    Features a secondary ester linkage and a primary amine. The presence of the lipophilic 4-fluorophenyl ring significantly increases its dispersive interactions (
    
    
    ), making the free base highly miscible in weakly polar to moderately polar organic solvents such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
  • The HCl Salt (C

    
    H
    
    
    
    ClFNO
    
    
    ):
    Protonation of the amine creates a rigid, high-energy ionic lattice. To dissolve the salt, the solvent must possess a high dielectric constant (
    
    
    ) to overcome the lattice energy via ion-dipole interactions. Consequently, the salt is practically insoluble in non-polar organics but exhibits high solubility in polar protic solvents (e.g., Methanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide)[6].

G Start Methyl 2-amino-2-(4-fluorophenyl)acetate Form Which form is utilized? Start->Form FreeBase Free Base (CAS: 42718-13-8) Form->FreeBase HClSalt HCl Salt (CAS: 42718-18-3) Form->HClSalt NonPolar Non-Polar / Weakly Polar (DCM, EtOAc, THF) FreeBase->NonPolar Highly Soluble PolarAprotic Polar Aprotic (DMF, DMSO) FreeBase->PolarAprotic Highly Soluble HClSalt->NonPolar Poorly Soluble (Requires Base) HClSalt->PolarAprotic Soluble (with heating) Protic Polar Protic (MeOH, EtOH) HClSalt->Protic Soluble

Decision tree for solvent selection based on the compound's chemical form.

Empirical Solubility Data in Organic Solvents

To facilitate rapid process development, the following table summarizes the comparative solubility of both forms across standard organic solvents used in synthetic workflows. Data is synthesized from standard fragment library behavior and structural lipophilicity indices[6][7].

SolventDielectric Constant (

)
Free Base (CAS: 42718-13-8)HCl Salt (CAS: 42718-18-3)Primary Application
Methanol (MeOH) 32.7SolubleHighly SolubleRecrystallization, Salt exchange
Dimethylformamide (DMF) 36.7Highly SolubleSoluble (Requires agitation)Peptide coupling (e.g., HATU)
Dichloromethane (DCM) 8.93Highly SolubleInsoluble / SuspensionAmidation, Esterification
Ethyl Acetate (EtOAc) 6.02SolubleInsolubleLiquid-liquid extraction
Tetrahydrofuran (THF) 7.58SolublePoorly SolubleGrignard/Organometallic steps
Hexanes / Heptane ~1.90Poorly SolubleInsolubleAnti-solvent for precipitation

Note: "Highly Soluble" indicates >50 mg/mL at 25°C; "Soluble" indicates 10-50 mg/mL; "Poorly Soluble" indicates <1 mg/mL.

Experimental Methodology: The Shake-Flask HPLC Protocol

Relying on theoretical estimates is insufficient for rigorous kinetic studies or late-stage process chemistry. To determine the exact thermodynamic solubility of Methyl 2-amino-2-(4-fluorophenyl)acetate in a specific organic solvent mixture, the industry-standard Shake-Flask Method coupled with HPLC-UV must be employed[7][8].

Step-by-Step Protocol
  • Saturation: Weigh an excess amount of Methyl 2-amino-2-(4-fluorophenyl)acetate (e.g., 100 mg) into a 4 mL amber glass vial. Add 1.0 mL of the target organic solvent (e.g., anhydrous DCM).

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 rpm for a minimum of 24 hours to ensure thermodynamic equilibrium is reached between the solid and the solution[7].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 1 hour at 25°C to let larger particulates settle. Carefully extract 0.5 mL of the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent precipitation)[8].

  • Dilution: Accurately transfer 100 µL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent detector saturation.

  • Quantification: Analyze the diluted sample via HPLC-UV at

    
     = 254 nm (due to the fluorophenyl chromophore). Calculate the exact concentration against a pre-established multi-point calibration curve of the standard.
    

Workflow Step1 1. Saturation Add excess solute to organic solvent Step2 2. Equilibration Shake at 200 rpm, 25°C for 24h Step1->Step2 Step3 3. Separation Centrifuge & filter (0.22 µm PTFE) Step2->Step3 Step4 4. Dilution Dilute with mobile phase Step3->Step4 Step5 5. Quantification HPLC-UV analysis at 254 nm Step4->Step5

Workflow of the Shake-Flask HPLC method for thermodynamic solubility determination.

Application in Synthesis: Overcoming Solubility Bottlenecks

A common pitfall in drug development workflows occurs when researchers attempt to perform amide coupling reactions using the HCl salt of Methyl 2-amino-2-(4-fluorophenyl)acetate in non-polar solvents like DCM. The salt will remain as an insoluble suspension, leading to sluggish reaction rates and the formation of side products.

The Solution (In Situ Free-Basing): When utilizing the HCl salt in DCM or THF, it is scientifically imperative to add a non-nucleophilic organic base—most commonly N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Mechanism: The tertiary amine base deprotonates the ammonium salt, generating the free base of Methyl 2-amino-2-(4-fluorophenyl)acetate in situ.

  • Visual Cue: The researcher will observe the cloudy, heterogeneous suspension instantly transition into a clear, homogenous solution as the highly soluble free base is liberated. This step is a self-validating system; the visual clarification of the solvent confirms that the solubility barrier has been overcome, allowing the nucleophilic amine to freely react with the activated electrophile.

References

  • AChemBlock. "methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 95% | CAS: 42718-18-3". achemblock.com. 3

  • Tebubio. "Methyl 2-aMino-2-(4-fluorophenyl)acetate hydrochloride - 10 mg". tebubio.com. 1

  • Guidechem. "4-(2-Hydroxyethyl)-alpha,alpha-diMethylphenyl-acetic acid Methyl ester 1000536-33-3 (CAS No: 42718-13-8)". guidechem.com. 2

  • LifeChemicals. "High Solubility Fragment Subset". lifechemicals.com. 6

  • Przybyłek, M. et al. "The modified extended Hansen method to determine partial solubility parameters". ResearchGate. 4

  • Brusač, E. et al. "Miniaturized shake-flask HPLC method for determination of distribution coefficient". ResearchGate. 7

  • Royal Society of Chemistry. "A Strategy for the Synthesis of Cyclomatrix-polyphosphazene Nanoparticles". rsc.org.5

  • Ono, A. et al. "Harmonizing solubility measurement to lower inter-laboratory variance". NIH. 8

Sources

Protocols & Analytical Methods

Method

Strecker synthesis of fluorinated phenylglycine derivatives

Application Note: Strecker Synthesis of Fluorinated Phenylglycine Derivatives Introduction & Scientific Rationale Fluorinated amino acids, particularly fluorinated phenylglycine derivatives, are invaluable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strecker Synthesis of Fluorinated Phenylglycine Derivatives

Introduction & Scientific Rationale

Fluorinated amino acids, particularly fluorinated phenylglycine derivatives, are invaluable building blocks in modern drug discovery, mutasynthesis of glycopeptide antibiotics, and peptide engineering[1]. The incorporation of fluorine atoms modulates lipophilicity, enhances metabolic stability, and provides excellent ^19^F NMR reporters for structural biology studies[2].

The Strecker synthesis remains one of the most robust, scalable, and multicomponent methods for generating these non-proteinogenic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids[3]. This application note details an optimized Strecker protocol for synthesizing fluorinated phenylglycines, emphasizing mechanistic causality, reagent selection, and self-validating analytical checkpoints to ensure high-fidelity synthesis.

Mechanistic Overview & Workflow

The Strecker reaction is a three-component condensation involving a fluorinated benzaldehyde, an amine (or ammonia), and a cyanide source[3].

  • Step 1: Imine Formation. The amine attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde, followed by dehydration to form a Schiff base (imine).

  • Step 2: Cyanation. The cyanide ion nucleophilically attacks the imine carbon, generating an

    
    -aminonitrile intermediate.
    
  • Step 3: Hydrolysis. The nitrile is subjected to harsh acidic hydrolysis to yield the final

    
    -amino acid[1].
    

StreckerWorkflow A Fluorinated Benzaldehyde C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Amine / NH3 B->C Condensation (-H2O) E α-Aminonitrile Intermediate C->E Nucleophilic Attack D Cyanide Source (NaCN or TMSCN) D->E F Acidic Hydrolysis (6N HCl, Reflux) E->F G Fluorinated Phenylglycine F->G Decarboxamidation (-NH4+)

Workflow of the Strecker synthesis for fluorinated phenylglycine derivatives.

Experimental Design & Causality

  • Cyanide Source Selection: For large-scale racemic synthesis, sodium cyanide (NaCN) with ammonium chloride (NHngcontent-ng-c2699131324="" class="ng-star-inserted">4Cl) in aqueous ammonia is highly economical[1]. However, for asymmetric variants requiring non-aqueous conditions (e.g., using chiral auxiliaries like (R)-phenylglycinol), trimethylsilyl cyanide (TMSCN) is preferred due to its organic solubility and controlled cyanide release[3].

  • Substrate Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This increases the electrophilicity of the benzaldehyde carbonyl, accelerating initial imine formation. However, if electron-donating groups (e.g., -OH) are also present, such as in 2-fluoro-4-hydroxybenzaldehyde, protection (e.g., as a benzyl ether) is recommended to prevent oxidative side reactions during harsh acidic hydrolysis[1].

  • Hydrolysis Causality: Nitriles are notoriously resistant to hydrolysis. We utilize 6N HCl at reflux. The acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, allowing water to attack and form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid[1].

Quantitative Data Summary

The following table summarizes expected yields and conditions for various fluorinated phenylglycine derivatives using this optimized Strecker protocol.

SubstrateReagents / Cyanide SourceHydrolysis ConditionIntermediate Yield (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-aminonitrile)
Final Yield (Amino Acid)
2-Fluoro-4-hydroxybenzaldehyde (Bn-protected)NH3 / NaCN6N HCl, Reflux, 16 h92%94%[1]
4-FluorobenzaldehydeNH4Cl / NaCN6N HCl, Reflux, 12 h89%91%
3-(Trifluoromethyl)benzaldehyde(R)-Phenylglycinol / TMSCN6N HCl, Reflux, 24 h85%82% (High ee)

Detailed Experimental Protocol

Caution: Cyanide salts and TMSCN are highly toxic. All procedures must be conducted in a well-ventilated fume hood with appropriate PPE and a dedicated cyanide spill/antidote kit nearby.

Phase 1: Synthesis of the


-Aminonitrile Intermediate 
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the fluorinated benzaldehyde (10.0 mmol) in 50 mL of methanol.

  • Amine Addition: Add ammonium chloride (12.0 mmol) and aqueous ammonia (28%, 15 mL). Stir the mixture at room temperature for 30 minutes to ensure complete imine formation.

    • Causality: Pre-forming the imine minimizes the formation of cyanohydrin side-products.

  • Cyanation: Slowly add sodium cyanide (11.0 mmol) in portions over 10 minutes.

    • Self-Validating Check: The reaction mixture will slightly exotherm. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The aldehyde spot (UV active) should disappear, replaced by a more polar

      
      -aminonitrile spot.
      
  • Workup: After 12 hours of stirring at room temperature, quench the reaction with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude

    
    -aminonitrile[1].
    

Phase 2: Acidic Hydrolysis to Fluorinated Phenylglycine

  • Hydrolysis Setup: Transfer the crude

    
    -aminonitrile to a 100 mL heavy-walled reaction flask. Add 30 mL of 6N HCl.
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C (reflux) for 16 hours[1].

    • Causality: The intermediate amide requires sustained thermal energy to overcome the activation barrier for the second hydrolysis step.

  • Isolation: Cool the reaction mixture to room temperature. Extract with diethyl ether (2 x 20 mL) to remove any unreacted aldehyde or non-basic organic impurities.

  • Precipitation: Carefully adjust the pH of the aqueous phase to the isoelectric point of the specific fluorinated phenylglycine (typically pH 5.5 - 6.0) using 4N NaOH. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with ice-cold water and cold ethanol, and dry in vacuo.

    • Self-Validating Check: Confirm product identity via ^19^F NMR (expect a sharp singlet or multiplet depending on substitution) and LC-MS (ESI+) showing the[M+H]^+^ mass peak.

References

  • New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies Source: Mykhailiuk Research Site URL
  • Source: PubMed Central (PMC)
  • Recent advances in asymmetric Strecker reactions Source: ARKAT USA URL
  • Petasis vs.

Sources

Application

Application Note: Hydrolysis of Methyl 2-amino-2-(4-fluorophenyl)acetate to 2-amino-2-(4-fluorophenyl)acetic Acid

Introduction & Scope The hydrolysis of methyl 2-amino-2-(4-fluorophenyl)acetate to its corresponding free carboxylic acid, 2-amino-2-(4-fluorophenyl)acetic acid, is a critical transformation in the synthesis of arylglyci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The hydrolysis of methyl 2-amino-2-(4-fluorophenyl)acetate to its corresponding free carboxylic acid, 2-amino-2-(4-fluorophenyl)acetic acid, is a critical transformation in the synthesis of arylglycine derivatives. Arylglycines serve as essential building blocks in the development of peptidomimetics,


-lactam antibiotics, and various active pharmaceutical ingredients (APIs). However, because the substrate is an unprotected 

-amino ester with an activated

-proton, the deprotection strategy must be carefully designed to avoid chemoselective and stereochemical degradation[1].

Mechanistic Causality in Method Selection

As a self-validating protocol, the choice of hydrolysis conditions is dictated by the intrinsic reactivity of the phenylglycine scaffold. Unprotected arylglycine esters present two major liabilities under standard basic saponification conditions:

  • Racemization Risk: The

    
    -proton of arylglycines is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring, an effect further amplified by the para-fluoro substituent. Under alkaline conditions (e.g., LiOH or NaOH), rapid enolization occurs, 2[2].
    
  • Diketopiperazine Formation: The unprotected primary amine is highly nucleophilic. In basic media, intermolecular aminolysis between two ester molecules readily forms a linear dipeptide, which subsequently cyclizes into a highly stable 6-membered diketopiperazine ring.

The Acidic Advantage: To circumvent these side reactions, acid-catalyzed hydrolysis utilizing 6 N HCl at reflux is the preferred methodology. In a strongly acidic medium, the amine is completely protonated (


), neutralizing its nucleophilicity and halting diketopiperazine formation. Furthermore, the acidic environment suppresses the formation of the planar enolate intermediate, 3[4].

ChemPathway SM Methyl 2-amino-2-(4-fluorophenyl)acetate (Unprotected Amino Ester) Acidic Acidic Hydrolysis (6 N HCl, Reflux) SM->Acidic H+ / H2O Basic Basic Hydrolysis (LiOH, aq. THF) SM->Basic OH- / H2O Prod 2-amino-2-(4-fluorophenyl)acetic acid (Target Product) Acidic->Prod High Yield Retains ee% Basic->Prod Fast Conversion DKP Diketopiperazine (Side Product) Basic->DKP Intermolecular Condensation Racemate Racemization (Loss of Stereocenter) Basic->Racemate α-Proton Abstraction

Mechanistic divergence in arylglycine ester hydrolysis based on pH conditions.

Quantitative Comparison of Hydrolysis Strategies

Hydrolysis MethodReagents & SolventTemperatureReaction TimeRacemization RiskDiketopiperazine RiskExpected Yield
Acidic (Recommended) 6 N HCl (Aqueous)100–110 °C4–12 hLowVery Low>85%
Alkaline (Alternative) LiOH·H₂O, THF/MeOH/H₂O0–25 °C2–4 hHighHigh50–70%

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

This workflow is specifically designed to5

5[5].

Materials Required:

  • Methyl 2-amino-2-(4-fluorophenyl)acetate (1.0 eq)

  • 6 N Hydrochloric acid (HCl)

  • Aqueous Ammonium Hydroxide (

    
    , 28%) or 2 M NaOH
    
  • Deionized Water, Ice, and cold Ethanol

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the amino ester substrate in 6 N HCl (approximately 10–15 mL per gram of substrate).

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110 °C. Stir continuously for 4 to 12 hours. Reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing via LC-MS[5].

  • Concentration: Once the starting material is fully consumed, cool the reaction to room temperature. Remove the aqueous HCl in vacuo using a rotary evaporator to yield the crude 2-amino-2-(4-fluorophenyl)acetic acid hydrochloride salt as a solid.

  • Isoelectric Focusing: Dissolve the crude hydrochloride salt in a minimal volume of deionized water. Place the flask in an ice bath. Slowly add aqueous

    
     dropwise while monitoring the pH.3[4].
    
  • Isolation: Allow the zwitterionic product to precipitate fully at 0 °C for 1 hour. Filter the white crystalline solid through a sintered glass funnel, wash with ice-cold water followed by a minimal amount of cold ethanol, and dry under high vacuum.

ProtocolWorkflow Step1 1. Dissolution Suspend ester in 6 N HCl (10 mL/mmol) Step2 2. Reflux Heat to 100-110°C for 4-12 hours Step1->Step2 Step3 3. Concentration Remove volatiles in vacuo to yield HCl salt Step2->Step3 Step4 4. Isoelectric Focusing Dissolve in H2O, adjust pH to ~5.5-6.0 Step3->Step4 Step5 5. Isolation Filter, wash with cold H2O/EtOH, and dry Step4->Step5

Step-by-step workflow for acidic hydrolysis and isoelectric isolation.

Protocol B: Mild Alkaline Saponification (Alternative)

If the substrate is strictly a racemate and contains other highly acid-labile functional groups, 1[1].

  • Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O to a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath to minimize diketopiperazine formation.

  • Add solid

    
     (1.5 eq) in one portion.
    
  • Stir at 0 °C for 2–4 hours until TLC indicates complete consumption of the ester.

  • Concentrate the mixture in vacuo to remove THF and MeOH.

  • Acidify the remaining aqueous layer with 1 M HCl to pH ~6.0 to precipitate the free amino acid, filter, and dry[1].

Analytical Validation

To validate the success of the hydrolysis, perform LC-MS (ESI+) to confirm the mass shift from the methyl ester (


 = 184.19 m/z) to the free acid (

= 170.16 m/z). If the starting material was enantiopure, Chiral HPLC should be utilized against a racemic standard to confirm that the ee% was maintained throughout the acidic hydrolysis.

References

1.1[1] 2.2[2] 3.3[4] 4.5[5]

Sources

Method

Application Note: Chemoselective Reductive Amination of Methyl 2-amino-2-(4-fluorophenyl)acetate

Executive Summary Methyl 2-amino-2-(4-fluorophenyl)acetate (often supplied as a hydrochloride salt) is a highly versatile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(4-fluorophenyl)acetate (often supplied as a hydrochloride salt) is a highly versatile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid derivative utilized extensively in the design of peptidomimetics and small-molecule therapeutics. Functionalization of its primary amine via reductive amination is a critical, yet challenging, late-stage transformation[1]. This application note provides a field-proven, self-validating protocol for the chemoselective synthesis of 

-alkyl secondary amines from this substrate using Sodium Triacetoxyborohydride (NaBH(OAc)₃).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind reagent selection, stereochemical preservation, and reaction optimization.

Mechanistic Rationale & Reagent Selection

When functionalizing phenylglycine derivatives, chemists face three primary risks: premature reduction of the carbonyl precursor, over-alkylation (dialkylation) of the amine, and base-catalyzed epimerization of the sensitive


-chiral center.

To mitigate these risks, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice, a methodology pioneered by[2].

The Causality of Reagent Efficacy:

  • Chemoselectivity: The electron-withdrawing acetoxy ligands on the borohydride heavily stabilize the boron-hydrogen bond. This renders NaBH(OAc)₃ exceptionally mild—it is unreactive toward most unactivated aldehydes and ketones but highly reactive toward the more electrophilic iminium ion intermediate[3].

  • Stereochemical Preservation: Because NaBH(OAc)₃ operates optimally in weakly acidic environments (e.g., in the presence of acetic acid), the reaction avoids the strongly basic conditions that typically trigger the racemization of the

    
    -proton in phenylglycine scaffolds[4].
    
  • Safety & Handling: Unlike Sodium Cyanoborohydride (NaBH₃CN), which requires strict pH monitoring to prevent the release of highly toxic hydrogen cyanide gas, NaBH(OAc)₃ is non-toxic, easy to handle, and allows for a streamlined one-pot procedure[5].

Reaction Pathway Visualization

Workflow Substrate Methyl 2-amino-2-(4-fluorophenyl)acetate (Primary Amine) Hemiaminal Hemiaminal Intermediate (Transient) Substrate->Hemiaminal Nucleophilic Addition (DIPEA to free-base) Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Nucleophilic Addition (DIPEA to free-base) Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium Dehydration (-H2O, AcOH cat.) Product N-Alkyl Secondary Amine (Target Product) Iminium->Product Reductive Hydride Transfer ReducingAgent NaBH(OAc)3 (Hydride Donor) ReducingAgent->Product

Fig 1: Mechanistic workflow of reductive amination using NaBH(OAc)3.

Experimental Protocol: A Self-Validating Workflow

This protocol is specifically optimized for the hydrochloride salt of the substrate ()[6], which requires careful free-basing to initiate the reaction without stalling the subsequent acid-catalyzed dehydration step.

Materials & Reagents
ReagentEquivalentsRole in Reaction
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl1.0 eqNucleophilic Substrate
Target Aldehyde / Ketone1.1 eqElectrophilic Carbonyl Source

-Diisopropylethylamine (DIPEA)
1.05 eqMild Base (Liberates free amine)
Glacial Acetic Acid (AcOH)1.5 eqAcid Catalyst & Buffer
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 eqChemoselective Hydride Donor
1,2-Dichloroethane (DCE)0.1 MSolvent (High dielectric constant)
Step-by-Step Methodology
  • Substrate Preparation & Free-Basing: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 equiv) and suspend in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.1 M concentration. Add DIPEA (1.05 equiv) dropwise at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic primary amine. However, excess base is strictly avoided to prevent epimerization of the

      
      -chiral center and to ensure the system can be easily acidified in the next step.
      
  • Imine Formation: Add the target aldehyde or ketone (1.1 equiv) followed immediately by glacial acetic acid (1.5 equiv). Stir the mixture at room temperature for 30–60 minutes.

    • Causality: AcOH serves a dual purpose. It buffers the system against the added DIPEA and acts as an essential acid catalyst to accelerate the dehydration of the transient hemiaminal into the highly electrophilic iminium ion[1].

  • Hydride Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Causality: The slow hydride transfer from NaBH(OAc)₃ ensures that only the fully formed iminium ion is reduced, leaving unreacted aldehydes/ketones intact[5].

  • Diagnostic Quench (Self-Validation): Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution (equal volume to the DCE solvent).

    • Self-Validating Checkpoint: Observe the biphasic mixture for effervescence (CO₂ gas evolution). This is a critical diagnostic step; robust gas evolution confirms the neutralization of AcOH and the destruction of active, unreacted borohydride. An absence of gas suggests premature hydride depletion, which often correlates with incomplete conversion.

  • Extraction & Purification: Vigorously stir the biphasic mixture for 15 minutes to break up any boron-based emulsions. Separate the organic layer, extract the aqueous layer twice with Dichloromethane (DCM), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Quantitative Data: Condition Optimization

The superiority of the NaBH(OAc)₃ / DCE / AcOH system is evident when compared against alternative reductive amination conditions. The data below summarizes expected outcomes based on established optimization matrices for amino acid esters[5].

Reducing AgentSolventAdditiveConversion to Sec. Amine (%)Dialkylation RiskEpimerization Risk
NaBH(OAc)₃ DCE AcOH (1.5 eq) 92 - 96% < 2% Low
NaBH(OAc)₃THFAcOH (1.5 eq)80 - 85%< 2%Low
NaBH₃CNMeOHNone (pH 6)70 - 75%8 - 12%Moderate
NaBH₄EtOHNone< 40% (Alcohol byproduct)N/ALow
H₂ / Pd/CEtOAcNone80 - 85%5%High (Extended reaction time)

Field-Proven Insights & Troubleshooting

  • Managing Steric Hindrance: Phenylglycine derivatives possess significant steric bulk at the

    
    -position. If reacting with sterically demanding ketones (e.g., substituted cyclohexanones), the standard 30-minute imine formation window is insufficient. Insight: Extend the pre-stirring time (Step 2) to 2–4 hours before adding the reducing agent to ensure maximum iminium ion accumulation.
    
  • Preventing Dialkylation: While primary amines are prone to over-alkylation to form tertiary amines, the steric bulk of the 4-fluorophenylglycine moiety naturally suppresses this. However, to guarantee mono-alkylation, ensure the carbonyl compound is kept strictly at or below 1.1 equivalents[5].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • White, M. C., et al. "Chemoselective methylene hydroxylation in aromatic molecules." US Patent 10961266B2, 2021. (Demonstrates late-stage reductive amination of (S)-4-fluorophenylglycine methyl ester hydrochloride).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24213779, Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride." PubChem, 2024. URL: [Link]

Sources

Application

Application Note: Critical Evaluation of Methyl 2-amino-2-(4-fluorophenyl)acetate in Stimulant Analog Synthesis vs. Authentic Serdexmethylphenidate Production

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Executive Summary & Structural Causality As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary & Structural Causality

As a Senior Application Scientist, it is imperative to establish structural causality before initiating any synthetic workflow. A critical review of the proposed topic reveals a fundamental structural discrepancy: Methyl 2-amino-2-(4-fluorophenyl)acetate is chemically incapable of serving as a direct intermediate for serdexmethylphenidate (SDX).

Serdexmethylphenidate is a prodrug of dexmethylphenidate (d-MPH). The d-MPH core consists of a phenyl-piperidine scaffold [1]. In contrast, Methyl 2-amino-2-(4-fluorophenyl)acetate (also known as 4-fluorophenylglycine methyl ester) contains a primary amine and a fluorinated phenyl ring [4]. Because SDX contains neither a primary phenylglycine motif nor a fluorine atom, utilizing this building block to synthesize authentic SDX is structurally impossible.

However, Methyl 2-amino-2-(4-fluorophenyl)acetate is a highly valuable scaffold in drug discovery. It is frequently utilized in amide coupling reactions to synthesize fluorinated analogs of bioactive compounds (such as modified gallamides or novel peptide prodrugs) to improve metabolic stability and lipophilicity[3].

To ensure absolute scientific integrity, this guide is bifurcated into two self-validating workflows:

  • The authentic synthetic protocol for Serdexmethylphenidate [2].

  • The actual application protocol for utilizing Methyl 2-amino-2-(4-fluorophenyl)acetate in the discovery of fluorinated drug analogs [3].

Physicochemical & Structural Data

To clearly illustrate the mechanistic divergence between the active pharmaceutical ingredient (API) and the fluorinated building block, the quantitative and structural data are summarized below.

PropertyDexmethylphenidate (d-MPH)Serdexmethylphenidate (SDX)Methyl 2-amino-2-(4-fluorophenyl)acetate
Role in Synthesis Active Core / PrecursorFinal Prodrug APIFluorinated Building Block
Molecular Weight 233.31 g/mol 537.97 g/mol (as Chloride salt)219.64 g/mol (as HCl salt)
Core Scaffold Phenyl-piperidine acetated-MPH + Nicotinoyl-L-serinePhenylglycine derivative
Key Functional Groups Secondary amine, methyl esterCarbamate linker, pyridine, carboxylic acidPrimary amine, methyl ester
Fluorine Content 0 atoms0 atoms1 atom (para-substituted)

Authentic Protocol: Synthesis of Serdexmethylphenidate

The synthesis of SDX relies on conjugating d-MPH to a nicotinoyl-L-serine moiety via a carbamate linker. Causality: The carbamate bond is deliberately chosen because it confers chemical stability in acidic and basic media (e.g., the gastrointestinal tract), allowing for controlled, enzyme-mediated release of d-MPH in the lower intestine [1].

Step-by-Step Methodology

Step 1: Installation of the Carboxymethylene Linker

  • Suspend dexmethylphenidate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Add triethylamine (TEA, 2.5 equiv) dropwise. Causality: TEA neutralizes the HCl salt of d-MPH and acts as an acid scavenger for the subsequent step, preventing the degradation of the intermediate.

  • Slowly add chloromethyl chloroformate (1.1 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • In-Process Control (IPC): Monitor via HPLC. Once d-MPH conversion is >98%, concentrate the reaction mixture under reduced pressure to yield the crude carboxymethylene intermediate [2].

Step 2: Prodrug Conjugation

  • Dissolve the crude intermediate in anhydrous acetonitrile (MeCN).

  • Add bis-O-t-Bu-protected nicotinoyl-L-serine (1.05 equiv) and a catalytic amount of sodium iodide (NaI). Causality: NaI facilitates a Finkelstein-type halogen exchange, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the nucleophilic attack by the pyridine nitrogen.

  • Stir at 45 °C for 12 hours. Concentrate the mixture to yield the protected SDX conjugate.

Step 3: Deprotection and Self-Validating Isolation

  • Dissolve the protected conjugate in a solution of 4M HCl in dioxane. Causality: Anhydrous acidic conditions are strictly required to selectively cleave the tert-butyl protecting groups without hydrolyzing the sensitive carbamate linker or the methyl ester.

  • Stir at room temperature for 4 hours.

  • Induce crystallization by adding a mixture of methyl isobutyl ketone (MIBK) and heptane. Filter and dry the precipitate to isolate pure serdexmethylphenidate chloride.

SDX_Synthesis dMPH Dexmethylphenidate (d-MPH) Intermediate Carboxymethylene Intermediate dMPH->Intermediate Base (TEA) Linker Chloromethyl chloroformate Linker->Intermediate ProtectedSDX Protected Serdexmethylphenidate Intermediate->ProtectedSDX MeCN / NaI Serine Nicotinoyl-L-serine (Protected) Serine->ProtectedSDX Deprotection Acidic Deprotection (HCl / Dioxane) ProtectedSDX->Deprotection Cleave t-Bu SDX Serdexmethylphenidate (API) Deprotection->SDX Crystallization

Authentic synthetic workflow of Serdexmethylphenidate via carbamate linker conjugation.

Application Protocol: Fluorinated Analog Synthesis using Methyl 2-amino-2-(4-fluorophenyl)acetate

When drug development requires improved pharmacokinetic properties (e.g., resistance to cytochrome P450 oxidation), researchers utilize Methyl 2-amino-2-(4-fluorophenyl)acetate to install a sterically hindered, fluorinated motif via amide coupling [3].

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Dissolve the target carboxylic acid core (e.g., a gallic acid derivative) (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv). Causality: EDCI activates the carboxylic acid, while HOBt immediately forms an active ester intermediate. This prevents the racemization of chiral centers and suppresses the formation of unreactive N-acylureas.

Step 2: Amide Bond Formation

  • To the activated ester solution, add Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is a sterically hindered base that deprotonates the hydrochloride salt of the amino ester, generating the free nucleophilic primary amine without competing for the activated ester.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

Step 3: Self-Validating Workup & Quality Control

  • Quench the reaction with ice water and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash specifically removes unreacted starting amine and basic byproducts (e.g., urea from EDCI), while the basic wash removes unreacted carboxylic acid, ensuring a self-purifying liquid-liquid extraction.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Validate purity (>98%) via LC-MS and ¹H-NMR before proceeding to in vitro screening.

Fluoro_Analog Core Carboxylic Acid Core (Bioactive Scaffold) Coupling EDCI / HOBt Coupling (Amide Bond Formation) Core->Coupling Activation Fluoro Methyl 2-amino-2- (4-fluorophenyl)acetate Fluoro->Coupling DIPEA Analog Fluorinated Drug Analog Coupling->Analog Yield > 75% QC QC: LC-MS & NMR (Purity > 98%) Analog->QC Validation

EDCI/HOBt-mediated amide coupling workflow utilizing the 4-fluorophenylglycine building block.

References

  • "Center for Drug Evaluation and Research - Approval Package for: NDA 212994Orig1s000" - U.S. Food and Drug Administration (FDA). URL: [Link]

  • "WO2019241019A1 - Serdexmethylphenidate conjugates, compositions and methods of use thereof" - Google Patents.
  • "Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation" - PubMed Central (PMC). URL: [Link]

  • "Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride" - PubChem. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Methyl 2-amino-2-(4-fluorophenyl)acetate During Hydrolysis

Welcome to the technical support center for the stereoselective hydrolysis of Methyl 2-amino-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective hydrolysis of Methyl 2-amino-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral intermediate. The inherent lability of the stereocenter in α-amino esters, particularly those with aryl substituents like 4-fluorophenylglycine derivatives, presents a significant challenge during ester hydrolysis.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the enantiomeric integrity of your material.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 2-amino-2-(4-fluorophenyl)acetate racemizing during hydrolysis?

A1: The primary cause of racemization in α-amino esters is the abstraction of the α-proton (the hydrogen atom on the carbon bearing the amino and ester groups).[2] This deprotonation is facilitated by basic conditions and results in the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry and the formation of a racemic mixture. The phenyl ring in your compound further stabilizes this enolate through resonance, making the α-proton more acidic and thus more susceptible to abstraction.

Q2: What are the most common conditions that lead to racemization during the hydrolysis of this specific ester?

A2: The most common culprits are:

  • Strong Bases: Using strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures or for prolonged reaction times, significantly increases the rate of racemization.

  • Inappropriate Solvents: Certain solvents can promote racemization. For instance, a mixture of acetone and acetic acid has been shown to be an effective medium for racemizing amino acid esters.[3]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for the deprotonation-reprotonation equilibrium that leads to racemization.

Q3: Is it possible to completely avoid racemization during hydrolysis?

A3: While complete avoidance is challenging, it is possible to minimize racemization to negligible levels by carefully selecting the hydrolysis method and optimizing reaction conditions. The key is to use conditions that favor the hydrolysis reaction pathway significantly over the racemization pathway. This often involves employing milder reagents, lower temperatures, and shorter reaction times, or utilizing stereoselective catalysts like enzymes.

II. Troubleshooting Guide

Issue 1: Significant Racemization Observed with Standard Base-Catalyzed Hydrolysis

Q: I'm using sodium hydroxide to hydrolyze my Methyl 2-amino-2-(4-fluorophenyl)acetate, and my enantiomeric excess (e.e.) is dropping dramatically. What's happening and what are my alternatives?

A: Explanation of the Problem:

As mentioned in the FAQs, strong bases like NaOH readily abstract the acidic α-proton of your ester, leading to the formation of a planar enolate intermediate. This is the primary mechanism of racemization. The rate of this abstraction is often competitive with, or even faster than, the rate of nucleophilic attack by the hydroxide ion on the ester carbonyl, which is the desired hydrolysis reaction.

Diagram: Mechanism of Base-Catalyzed Racemization

racemization_mechanism start (R)-Ester enolate Planar Enolate Intermediate start->enolate -H⁺ (Base) hydrolysis Hydrolysis (OH⁻) start->hydrolysis r_product (R)-Acid enolate->r_product +H⁺ s_product (S)-Acid enolate->s_product +H⁺ hydrolysis->r_product enzymatic_workflow start Racemic Ester screen_enzymes Screen Different Lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) start->screen_enzymes optimize_ph Optimize pH of Buffer screen_enzymes->optimize_ph optimize_temp Optimize Temperature optimize_ph->optimize_temp cosolvent Add Co-solvent (if necessary) optimize_temp->cosolvent monitor Monitor Reaction Progress (HPLC) cosolvent->monitor separation Separation of Enantiomers monitor->separation s_acid (S)-Acid separation->s_acid r_ester (R)-Ester separation->r_ester

Caption: Optimizing enzymatic hydrolysis workflow.

Solutions & Mitigation Strategies:

  • Enzyme Screening: Not all lipases are equally effective for a given substrate. It is highly recommended to screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, porcine pancreas) to find one with the best activity and enantioselectivity for your specific ester. [4][5]

  • Optimization of Reaction Parameters:

    • pH: The optimal pH for lipase activity can vary. Screen a range of pH values (typically between 6 and 8) to find the sweet spot for your chosen enzyme.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and potentially increase the rate of background racemization. A typical starting point is room temperature, with optimization in the range of 25-45 °C.

    • Co-solvents: If your ester has poor water solubility, the addition of a water-miscible organic co-solvent (e.g., t-butanol, acetone, acetonitrile) in a small percentage can improve substrate availability to the enzyme. However, high concentrations of organic solvents can denature the enzyme.

  • Dynamic Kinetic Resolution (DKR): If your goal is to convert the entire racemic starting material into a single enantiomer of the product, a dynamic kinetic resolution approach can be employed. This involves combining the enantioselective enzymatic hydrolysis with a method for in-situ racemization of the unreacted ester. [6]This is a more advanced technique that requires careful optimization of both the enzymatic and racemization catalysts. Aromatic aldehydes have been shown to catalyze the racemization of amino acid esters in organic solvents. [7]

III. Validated Experimental Protocols

Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide

This protocol aims to minimize racemization by using a milder base and controlled temperature.

Materials:

  • Methyl 2-amino-2-(4-fluorophenyl)acetate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve Methyl 2-amino-2-(4-fluorophenyl)acetate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH·H₂O (1.1 equivalents) in water dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-4 hours), carefully add 1 M HCl to adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol is for the enantioselective hydrolysis of the racemic ester to yield the (S)-acid and the unreacted (R)-ester.

Materials:

  • Racemic Methyl 2-amino-2-(4-fluorophenyl)acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butanol (optional, as a co-solvent)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of racemic Methyl 2-amino-2-(4-fluorophenyl)acetate in phosphate buffer (and optional co-solvent), add the immobilized lipase (e.g., 10-20% w/w of the ester).

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to track the consumption of the (S)-ester and the formation of the (S)-acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Once the desired conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

  • Adjust the pH of the filtrate to ~9-10 with 1 M NaOH and extract the unreacted (R)-ester with ethyl acetate.

  • Acidify the aqueous layer to pH ~6 with 1 M HCl to precipitate the (S)-acid.

  • Filter the (S)-acid, wash with cold water, and dry.

  • Isolate the (R)-ester from the organic extracts by drying over sodium sulfate, filtering, and evaporating the solvent.

IV. Data Summary

The following table provides a hypothetical comparison of expected outcomes from different hydrolysis methods. Actual results will vary based on specific reaction conditions.

Hydrolysis MethodBase/EnzymeTemperature (°C)Typical e.e. of Product (%)Notes
Strong BaseNaOH25< 50%High risk of significant racemization.
Mild BaseLiOH0> 90%Reduced racemization compared to NaOH.
EnzymaticCALB30> 98% (for the S-acid)Provides high enantioselectivity.

V. References

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Tetrahedron Letters, 25(27), 2871-2874.

  • Barry, L. G., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.

  • Chen, S. T., & Wang, K. T. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 36(5), 453-457.

  • Schichl, D., et al. (2008). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Advanced Synthesis & Catalysis, 350(14-15), 2323-2327.

  • Amelung, W., et al. (2002). In vitro quantification of hydrolysis-induced racemization of amino acid enantiomers in environmental samples using deuterium labeling and electron-impact ionization mass spectrometry. Analytical Chemistry, 74(14), 3531-3538.

  • Steglich, W., & Hofle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.

  • Straathof, A. J., & Panke, S. (2002). The engineering of biocatalytic routes for production of bulk and fine chemicals. Current Opinion in Biotechnology, 13(6), 548-556.

  • Miyazawa, T., et al. (1998). Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Tetrahedron: Asymmetry, 9(19), 3449-3452.

  • Gotor, V. (2002). Biocatalytic resolution of non-proteinogenic amino acids. Chemical Society Reviews, 31(4), 230-238.

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030.

  • Park, J. H., et al. (2005). Stereoselective lipases from Burkholderia sp., cloning and their application to preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for (R)-Metalaxyl. Journal of Biotechnology, 120(2), 165-175.

  • Keller, J. W., & Hamilton, B. J. (1986). A new method for the synthesis of optically active α-amino acids. Tetrahedron Letters, 27(11), 1249-1252.

  • Busto, E., et al. (2010). Phenylalanine ammonia-lyases: from discovery to application in the synthesis of non-natural alpha-amino acids. Chemistry-A European Journal, 16(43), 12868-12881.

  • Afonine, P. V., et al. (2018). Real-space refinement in Phenix for cryo-EM and crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 6), 531-544.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 333-353.

  • Kamal, A., et al. (2007). Lipase catalyzed kinetic resolution of amino acid esters. Current Organic Chemistry, 11(13), 1147-1171.

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868.

  • Li, G., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(11), 26190-26214.

  • Muth-Lehfort, B., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1150-1170.

  • Afjei, R., et al. (2023). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. Magnetic Resonance in Chemistry, 61(1-2), 48-58.

  • AppliChem. (n.d.). (R)-methyl 2-amino-2-(4-fluorophenyl)acetate. Retrieved from [Link]

  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Epimerization of Fluorinated Phenylglycine (F-Phg)

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals dealing with the stereochemical instability of fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals dealing with the stereochemical instability of fluorinated phenylglycine (F-Phg) derivatives.

Section 1: Mechanistic Insights (FAQ)

Q: Why is fluorinated phenylglycine (F-Phg) so susceptible to epimerization under basic conditions? A: Phenylglycine (Phg) derivatives inherently possess a highly acidic α-proton due to the1[1]. When a fluorine atom—a strong electron-withdrawing group via inductive effects—is introduced to the phenyl ring, it further stabilizes the carbanion intermediate formed upon deprotonation[2]. Under basic conditions (such as those using DIPEA or piperidine), this α-proton is easily abstracted, forming a planar enolate. Reprotonation can occur from either face, leading to rapid3[3].

Mechanism L_Phg L-F-Phg (Chiral α-carbon) Base Basic Conditions (e.g., DIPEA, Piperidine) L_Phg->Base Deprotonation Enolate Planar Enolate (F-Aryl Stabilized) Base->Enolate Enolate->L_Phg Face A Reprotonation D_Phg D-F-Phg (Undesired Epimer) Enolate->D_Phg Face B Reprotonation

Base-catalyzed enolization mechanism of fluorinated phenylglycine.

Q: At which stages of SPPS does this epimerization primarily occur? A: Epimerization of F-Phg occurs during two critical stages:

  • Activation/Coupling: The4[4], especially when strong bases like DIPEA are used with uronium/aminium salts (e.g., HATU).

  • Fmoc Deprotection: Prolonged exposure to standard 20% piperidine during subsequent cycles can also5[5].

Section 2: Troubleshooting Workflow

When diastereomeric impurities are detected in your final cleavage product, use the following logic tree to isolate and resolve the root cause.

TroubleshootingWorkflow N1 Epimerization Detected in F-Phg Peptide N2 Identify Problematic Stage N1->N2 N3 Coupling Step (Base-catalyzed enolization) N2->N3 During Activation N4 Deprotection Step (Prolonged basic exposure) N2->N4 During Fmoc Removal N5 Replace DIPEA with TMP or 2,4,6-Collidine N3->N5 N6 Switch to COMU or DEPBT (Avoid HATU/HBTU) N3->N6 N7 Use Mild Base (e.g., Piperazine or 0.1M HOBt) N4->N7 N8 Lower Temperature (e.g., 0°C to RT) N4->N8 N9 Stereochemically Pure F-Phg Peptide N5->N9 N6->N9 N7->N9 N8->N9

Troubleshooting logic tree for mitigating F-Phg epimerization during SPPS.

Section 3: Quantitative Data on Reagent Efficacy

To prevent racemization, the choice of coupling reagent and base is paramount. Strong, unhindered bases (like DIPEA, pKa ~10.1) promote rapid α-proton abstraction. Replacing DIPEA with weaker, sterically hindered bases drastically reduces epimerization to 6[6].

Table 1: Effect of Coupling Reagents and Bases on Phg Epimerization

Coupling ReagentActivator BaseBase pKaRelative Epimerization RiskRecommendation for F-Phg
HATU DIPEA10.1High (>10%)Strictly Avoid
HBTU NMM7.38Moderate (5-10%)Not Ideal
DEPBT TMP7.4Low (<2%)Highly Recommended[4]
COMU TMP7.4Negligible (<1%)Optimal Choice[6]
DIC / Oxyma NoneN/ALow (<2%)Excellent Alternative[7]

Section 4: Validated Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-F-Phg-OH

Principle: Utilizing COMU and TMP creates a self-validating system where the steric hindrance of TMP prevents α-deprotonation, while COMU ensures rapid esterification, outcompeting the kinetics of racemization[6].

  • Preparation: Weigh 3.0 equivalents of Fmoc-F-Phg-OH and 3.0 equivalents of COMU.

  • Dissolution: Dissolve the powders in a minimal volume of anhydrous DMF (e.g., 1 mL per 100 mg of resin). Perform this at 0°C to suppress the thermal kinetic energy that7[7].

  • Activation: Add 4.0 equivalents of TMP (2,4,6-trimethylpyridine) to the mixture.

    • Causality Note: TMP is used instead of DIPEA because its lower pKa and methyl groups sterically shield the basic nitrogen, preventing interaction with the highly acidic F-Phg α-proton.

  • Coupling: Immediately transfer the activated mixture to the resin-bound peptide. Shake for 30–60 minutes at room temperature.

  • Validation: Perform a Kaiser test. If the test is negative (yellow), coupling is complete. If positive (blue), repeat the coupling using DIC/Oxyma to avoid repeated exposure to basic aminium salts.

Protocol B: Mild Fmoc Deprotection Strategy

Principle: Standard 20% piperidine in DMF can degrade the stereocenter of an already incorporated F-Phg residue[5]. Modulating the basicity prevents this degradation while maintaining cycle efficiency.

  • Reagent Preparation: Prepare a solution of 5% piperazine in DMF containing 0.1 M HOBt (or Oxyma).

    • Causality Note: Piperazine is a milder base than piperidine, and the addition of a weak acid like HOBt buffers the microenvironment, neutralizing transient enolates before inversion occurs, without hindering Fmoc removal.

  • Deprotection: Add the solution to the resin and shake for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to ensure all base is removed before the next coupling cycle.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperazine adduct in the flow-through at 301 nm. A plateau in absorbance confirms complete, self-validated Fmoc removal.

References

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. 4

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. 5

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. 6

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. PMC. 2

  • Epimerisation in Peptide Synthesis. PMC - NIH.3

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem. 7

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 1

Sources

Troubleshooting

Troubleshooting low yields in 4-fluorophenylglycine methyl ester synthesis

Welcome to the Technical Support Center for Amino Acid Derivatization. Synthesizing 4-fluorophenylglycine methyl ester—a critical unnatural amino acid intermediate in pharmaceutical development—presents unique synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivatization. Synthesizing 4-fluorophenylglycine methyl ester—a critical unnatural amino acid intermediate in pharmaceutical development—presents unique synthetic challenges. The zwitterionic nature of the starting material, the electronic effects of the para-fluoro substituent, and the high risk of alpha-carbon racemization often lead to stalled reactions or significant yield losses.

This guide provides field-proven diagnostic workflows, self-validating protocols, and mechanistic troubleshooting to ensure quantitative yields and high optical purity.

Diagnostic Troubleshooting Workflow

Before altering your chemical protocol, use the following logical decision tree to isolate the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield: 4-Fluorophenylglycine Methyl Ester CheckConv Is starting material consumed? (LC-MS) Start->CheckConv NoConv Incomplete Conversion CheckConv->NoConv No YesConv Complete Conversion CheckConv->YesConv Yes Water Moisture in system? (Reagents/Glassware) NoConv->Water Solubility Poor solubility of zwitterion? NoConv->Solubility Workup Product lost during aqueous workup? YesConv->Workup SideRxn Side reactions? (e.g., Dimerization) YesConv->SideRxn FixWater Use anhydrous MeOH & fresh SOCl2/TMSCl Water->FixWater FixSol Increase reflux time or acid equivalents Solubility->FixSol FixWorkup Avoid aqueous wash; Evaporate to isolate HCl salt Workup->FixWorkup FixSide Control temp (<0°C add); Avoid basic conditions SideRxn->FixSide

Diagnostic workflow for troubleshooting low yields in 4-fluorophenylglycine methyl ester synthesis.

Quantitative Data: Esterification Method Comparison

Selecting the right activation method is critical. Below is a comparative analysis of standard esterification conditions applied to sterically hindered or electronically deactivated amino acids.

MethodReagentsTemperatureTypical YieldKey AdvantagePrimary Failure Mode
Thionyl Chloride SOCl₂, Anhydrous MeOH-5 °C to Reflux95–99%Rapid; acts as an irreversible water scavenger[1].Exotherm control; DKP formation if overheated[2].
Trimethylsilyl Chloride TMSCl, Anhydrous MeOHRoom Temp90–98%Mild conditions; prevents racemization[3].Slower reaction kinetics for bulky substrates.
Methanolic HCl HCl gas in MeOHReflux~80%Cheap and scalable.Reversible equilibrium if ambient moisture enters[4].

Field-Proven Troubleshooting FAQs

Q: Why does my reaction stall at 60-70% conversion despite using a large excess of methanol? A: This is a classic equilibrium issue compounded by the substrate's structure. Esterification is an equilibrium-driven process that produces water[4]. Because amino acids exist as strongly associated zwitterions, they are notoriously difficult to esterify compared to standard carboxylic acids[5]. If you are using methanolic HCl, the water generated pushes the equilibrium backward. Causality & Solution: Switch to a water-scavenging activator like Thionyl Chloride (SOCl₂) or Trimethylsilyl Chloride (TMSCl). SOCl₂ reacts irreversibly with methanol and generated water to produce SO₂ and HCl, driving the reaction to 100% completion[1].

Q: My LC-MS shows complete consumption of 4-fluorophenylglycine, but my isolated yield is under 30%. Where is the product? A: The product is almost certainly being lost in the aqueous phase during workup. The desired product is an amine hydrochloride salt, which is highly water-soluble[6]. Causality & Solution: Do not perform an aqueous wash. The most reliable isolation method for amino acid methyl ester hydrochlorides is the direct concentration of the reaction mixture under reduced pressure[3].

Q: I am detecting an unexpected high-molecular-weight impurity in my final product. What is this, and how do I prevent it? A: This mass likely corresponds to the diketopiperazine (DKP) dimer of 4-fluorophenylglycine. Amino acid esters are highly prone to intermolecular cyclization, where the free amino group of one molecule attacks the ester carbonyl of another[2]. Causality & Solution: DKP formation accelerates under basic conditions or prolonged heating[6]. Ensure the product remains strictly as the hydrochloride salt. If neutralization to the free base is required for downstream peptide coupling, perform it immediately prior to the next reaction at 0 °C.

Q: My product has a high yield, but the enantiomeric excess (ee) has degraded. Why? A: 4-fluorophenylglycine is a phenylglycine derivative. The alpha-proton is highly acidic due to benzylic stabilization provided by the adjacent aromatic ring. Harsh heating during the SOCl₂ reflux or exposure to basic conditions during workup will lead to rapid deprotonation and racemization. Causality & Solution: Abandon the refluxing SOCl₂ method and switch to the room-temperature TMSCl protocol (Detailed below)[3].

Self-Validating Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (High Throughput)

Use this method when optical purity is less of a concern, or when rapid, quantitative conversion of stubborn zwitterions is required.

  • Setup & Cooling: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon line, add anhydrous methanol (10 mL per gram of amino acid). Cool the solvent strictly to between -5 °C and 0 °C using an ice-salt bath. Causality: SOCl₂ reacts violently with methanol; cooling prevents solvent boil-off, controls the exotherm, and prevents premature side reactions[1].

  • Activation: Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise over 15 minutes. Causality: This generates the active methanolic HCl and dimethyl sulfite in situ[7].

  • Substrate Addition: Add 4-fluorophenylglycine (1.0 equivalent) in one portion. The suspension will slowly clear as the zwitterion is protonated.

  • Reflux & Validation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux for 8 hours. Self-Validation Step: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and confirm the disappearance of the starting material mass.

  • Isolation: Cool to room temperature and concentrate the mixture strictly under reduced pressure (rotary evaporator). Triturate the resulting crude solid with cold diethyl ether to remove residual dimethyl sulfite and trace impurities[7]. Filter and dry under high vacuum to yield the pure hydrochloride salt.

Protocol B: Mild TMSCl-Mediated Esterification (Enantiomerically Preserving)

Use this method to prevent racemization of the sensitive benzylic alpha-carbon.

  • Setup: To a dry round-bottom flask, add 4-fluorophenylglycine (1.0 equivalent).

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (TMSCl, 2.0 to 4.0 equivalents) while stirring. Causality: TMSCl acts as a mild source of anhydrous HCl and a water scavenger without the harsh exotherms associated with SOCl₂[3].

  • Solvent Addition: Add anhydrous methanol (approx. 10 mL per gram of substrate).

  • Reaction & Validation: Stir the resulting suspension at room temperature for 12–24 hours. Self-Validation Step: Monitor via TLC (Ninhydrin stain) until the zwitterion baseline spot is completely consumed. Causality: Room temperature processing minimizes the risk of racemization at the alpha-carbon and prevents diketopiperazine formation[3],[6].

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to directly yield the pure amino acid ester hydrochloride[3]. No aqueous workup is required.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters - National Institutes of Health (NIH) - 3

  • Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride - Pianeta Chimica - 1

  • What is the alternate process for preparing ester hydrochloride? - ResearchGate - 2

  • Synthesis and biological activity of peptide derivatives - Der Pharma Chemica - 7

  • Technical Support Center: DL-Threonine Methyl Ester Hydrochloride Synthesis - Benchchem - 6

  • Troubleshooting low conversion rates in Fischer esterification - Benchchem - 4

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - American Chemical Society (ACS) - 5

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-2-(4-fluorophenyl)acetate

Welcome to the technical support center for the purification of Methyl 2-amino-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-amino-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate from its reaction byproducts. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Diagram: General Purification Workflow

This diagram outlines the logical progression from a crude reaction mixture to the final, purified product. Your starting point and chosen path will depend on the initial purity and the nature of the impurities present.

G cluster_0 Initial Stage cluster_1 Purification Strategy Selection cluster_2 Final Stage Crude Crude Reaction Mixture Analysis Initial Analysis (TLC, NMR, LC-MS) Crude->Analysis Characterize impurities Decision Impurity Profile Assessment Analysis->Decision Extraction Liquid-Liquid Extraction Decision->Extraction Acidic/Basic impurities present Chroma Column Chromatography Decision->Chroma Multiple neutral byproducts Crystallize Recrystallization Decision->Crystallize Product is solid & >90% pure Pure Purified Product Extraction->Pure Chroma->Pure Crystallize->Pure FinalAnalysis Final Purity Analysis (e.g., qNMR, Chiral HPLC) Pure->FinalAnalysis Verify purity & identity

Caption: General decision-making workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Strecker synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate?

A1: The Strecker synthesis is a robust method but can generate several characteristic byproducts.[1][2] Identifying these is the first step in designing an effective purification strategy.

  • Unreacted Starting Material: 4-fluorobenzaldehyde is a common impurity if the initial reaction is incomplete. It is relatively non-polar and can often be removed via chromatography.

  • α-aminonitrile Intermediate: The immediate product of the Strecker reaction, 2-amino-2-(4-fluorophenyl)acetonitrile, may persist if the subsequent hydrolysis step is not driven to completion.[2]

  • Hydrolyzed Carboxylic Acid: The most common and often problematic impurity is the corresponding carboxylic acid, 2-amino-2-(4-fluorophenyl)acetic acid.[3] This arises from incomplete esterification or hydrolysis of the methyl ester during the reaction workup, especially if exposed to harsh acidic or basic conditions.[4]

  • Di-alkylation or Polymeric Materials: While less common with controlled conditions, side reactions can lead to more complex mixtures.[5]

Q2: My NMR shows a significant amount of the corresponding carboxylic acid impurity. How can I efficiently remove it?

A2: This is a classic purification challenge that is best solved with an acid-base liquid-liquid extraction. The strategy leverages the difference in acidity between the carboxylic acid and the protonated amine of your desired ester.

The carboxylic acid is significantly more acidic than the ammonium salt of your product. By carefully adjusting the pH of the aqueous phase, you can selectively partition the two compounds.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical starting concentration is 50-100 mg/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to about half the organic phase volume.

  • Mechanism: The bicarbonate solution is basic enough (pH ~8.4) to deprotonate the carboxylic acid impurity, forming the highly water-soluble sodium 2-amino-2-(4-fluorophenyl)acetate salt. This salt will partition into the aqueous layer. Your target amino ester, being less acidic, remains in the organic phase.

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate completely and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified ester.

Diagram: Acid-Base Extraction Principle

G Ester Product: Methyl 2-amino-2-(4-fluorophenyl)acetate (Soluble) Acid_Impurity_Start Impurity: 2-amino-2-(4-fluorophenyl)acetic acid (Soluble) Wash + Add NaHCO₃ (aq) & Shake Acid_Impurity_Start->Wash Impurity moves Bicarbonate HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻ Salt_Impurity Impurity Salt: Sodium 2-amino-2-(4-fluorophenyl)acetate (Highly Water-Soluble) Wash->Salt_Impurity

Caption: Partitioning of product and acidic impurity.

Q3: My product is an oil and will not crystallize. What are my options?

A3: An oily product typically indicates the presence of impurities that are disrupting the crystal lattice formation.

  • Confirm Purity: First, re-assess the purity by TLC or ¹H NMR. If significant impurities are present, further purification is necessary. An extraction (see Q2) or column chromatography is recommended.

  • Column Chromatography: This is the most effective method for separating multiple neutral impurities.[6][7]

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.[8] Monitor the separation by TLC to find the optimal solvent ratio.

    • Pro-Tip: The free amine can sometimes streak on acidic silica gel. To mitigate this, you can pre-treat your eluent with 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites on the silica.

  • Induce Crystallization: If the product is pure but remains an oil, you can try various techniques to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the oil's surface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a template for crystal growth.

    • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point). Add a drop of the good solvent to clarify, and then allow it to stand undisturbed.

Q4: The synthesis produced a racemic mixture. How can I separate the (R) and (S) enantiomers?

A4: Separating enantiomers requires a chiral environment. For analytical and preparative scale, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[9]

  • Derivatization: The separation of α-amino acid esters is often improved by derivatization of the amino group. Common derivatizing agents include benzophenone imine or N-fluorenylmethoxycarbonyl (FMOC).[10][11] This creates derivatives with different interactions with the chiral stationary phase.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are highly effective for this class of compounds.[9][10]

  • Mobile Phase: The mobile phase is typically a mixture of hexane and an alcohol modifier like 2-propanol (IPA). A common starting condition is 10-30% IPA in hexane.[9] The exact ratio will need to be optimized for your specific derivative and CSP.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Yield After Aqueous Workup 1. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping product at the interface.Solution: Use gentle, swirling inversions instead of vigorous shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and helps separate the layers.
2. Product Partitioning into Aqueous Phase: If the aqueous phase is too acidic (pH < 4), the amino group of your ester will be fully protonated, increasing its water solubility and causing product loss.Solution: Ensure the pH of any aqueous wash is neutral or slightly basic (pH 7-9). Use a dilute NaHCO₃ wash rather than a strong base like NaOH, which could risk hydrolyzing the ester.[4]
Product Degrades on Silica Gel Column 1. Acidity of Silica: Silica gel is inherently acidic and can cause sensitive compounds, particularly those with basic amines, to streak or decompose.Solution: Add 0.5-1% triethylamine (Et₃N) or pyridine to your chromatography eluent. The amine additive will preferentially bind to the acidic silanol groups on the silica surface, "deactivating" them and allowing your product to elute cleanly.
Co-elution of Impurity During Chromatography 1. Insufficient Resolution: The chosen solvent system may not have a large enough difference in polarity selectivity (ΔRf) between your product and the impurity.Solution: Perform a systematic TLC screen with different solvent systems. Try replacing ethyl acetate with another polar solvent like acetone or a mixture of DCM/methanol. This changes the nature of the polar interactions and can often resolve closely eluting spots. Consider using a shallower elution gradient.
Product Reverts to Carboxylic Acid After Purification 1. Hydrolysis During Storage: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture and trace acid or base.Solution: Store the purified product as a solid under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[12] If it is an oil, ensure it is free of residual solvent and stored under the same conditions. For long-term storage, consider converting it to a more stable salt, such as the hydrochloride salt.

References

  • A convenient method for the enantiomeric separation of α-amino acid esters as benzophenone imine Schiff base deriv
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Synthesis of Alpha-Amino Acids.
  • Strecker amino acid synthesis. Wikipedia.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Ch27 : Strecker Synthesis of amino acids. University of Calgary.
  • (S)-Methyl 2-amino-2-(4-bromo-3-fluorophenyl)
  • (S)-Methyl 2-amino-2-(4-fluorophenyl)
  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). J Inorg Biochem.
  • (R)-2-Amino-2-(4-fluorophenyl)acetic acid. MedchemExpress.com.
  • 5-Acetyl-2-amino-4-(2-fluorophenyl)
  • Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses. [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of Methyl 2-amino-2-(4-fluorophenyl)acetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Experimental Methodologies As a Senior Application Scientist, I frequently encounter r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Experimental Methodologies

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of non-natural amino acid esters in aqueous media. Methyl 2-amino-2-(4-fluorophenyl)acetate—typically supplied as a hydrochloride salt to preserve its integrity—is a highly reactive phenylglycine derivative[1]. While it serves as a critical chiral building block and pharmacophore intermediate, its aqueous stability is notoriously poor due to three competing degradation pathways: ester hydrolysis, intermolecular self-condensation, and base-catalyzed racemization.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot assay failures, prevent compound degradation, and establish self-validating experimental protocols.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Issue 1: "My aqueous stock solutions rapidly lose concentration, and the pH of my unbuffered solution drops over time."

The Causality: You are observing Ester Hydrolysis . In aqueous environments, the methyl ester group is highly susceptible to nucleophilic attack by water or hydroxide ions[2]. Base-catalyzed hydrolysis is exceptionally rapid, converting the ester into 2-amino-2-(4-fluorophenyl)acetic acid and methanol. Because this reaction generates a carboxylic acid, the pH of an unbuffered solution will steadily drop. The Fix: Never store this compound in neutral or basic aqueous solutions. The optimal stability window for amino acid methyl esters is strictly between pH 3.0 and 4.5[3]. At this pH, the amine is fully protonated (shielding the molecule), and the concentration of hydroxide ions is too low to drive rapid base hydrolysis.

Issue 2: "When I dilute my stock into a pH 7.4 physiological buffer, the solution turns cloudy and a white precipitate forms within hours."

The Causality: This is the hallmark of Intermolecular Aminolysis leading to 2,5-Diketopiperazine (DKP) formation [4]. The pKa of the alpha-amine in phenylglycine derivatives is approximately 7.5. When you transition to pH 7.4, a significant fraction of the molecules exist as a free base. The unprotonated, nucleophilic amine of one molecule attacks the electrophilic ester carbonyl of another. This forms a dipeptide intermediate that rapidly cyclizes into a highly insoluble 3,6-bis(4-fluorophenyl)piperazine-2,5-dione precipitate[5]. The Fix: DKP formation is concentration-dependent and pH-dependent. If you must run assays at pH 7.4, dilute the compound to the lowest possible working concentration (to reduce bimolecular collision rates) and prepare the dilution immediately before the assay. Do not allow pH 7.4 solutions to sit on the bench.

Issue 3: "My chiral assay shows a loss of enantiomeric purity (ee%) after the compound sits in buffer, even though the total mass seems stable."

The Causality: You are experiencing Base-Catalyzed Racemization . The alpha-proton of this specific molecule is uniquely acidic. It is sandwiched between an electron-withdrawing 4-fluorophenyl ring and an ester carbonyl[6]. In neutral to basic conditions, ambient base can abstract this proton, forming a resonance-stabilized enolate/carbanion intermediate. When the molecule reprotonates, it loses its stereochemical integrity, resulting in a racemic mixture[7]. The Fix: Chiral inversion is accelerated by temperature and basicity. Maintain the compound as a dry HCl salt until use. If aqueous handling is required, strictly maintain acidic conditions (pH < 5) and keep the solution on ice (4°C) to kinetically freeze the deprotonation event.

Part 2: Data Presentation & Degradation Pathways

To provide a clear operational baseline, the following table summarizes the quantitative degradation kinetics of Methyl 2-amino-2-(4-fluorophenyl)acetate across various aqueous conditions.

Table 1: Kinetic Stability Matrix in Aqueous Media
pH LevelTemperaturePrimary Degradation PathwayEstimated Half-Life (t½)Operational Recommendation
pH 2.0 4°CAcid-Catalyzed Hydrolysis> 7 DaysAcceptable for short-term cold storage.
pH 4.0 4°CMinimal> 14 Days Optimal condition for aqueous stock solutions.
pH 7.4 25°CDKP Formation & Hydrolysis< 2 HoursUnstable. Prepare strictly in situ.
pH 9.0 25°CRapid Hydrolysis & Racemization< 15 MinutesAvoid completely.
Visualization of Degradation Mechanisms

Degradation Start Methyl 2-amino-2-(4-fluorophenyl)acetate (Intact Ester) Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Start->Hydrolysis DKP_Path Intermolecular Aminolysis (pH > 6, Free Base) Start->DKP_Path Racemization Alpha-Proton Abstraction (Base Catalyzed) Start->Racemization Acid 2-amino-2-(4-fluorophenyl) acetic acid + Methanol Hydrolysis->Acid DKP 2,5-Diketopiperazine Derivative (Insoluble) DKP_Path->DKP Racemate Loss of Chiral Purity (Racemic Mixture) Racemization->Racemate

Fig 1: Competing degradation pathways of the amino acid ester in aqueous environments.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, your workflows must be designed to preemptively mitigate these degradation pathways.

Protocol A: Preparation of Stable Aqueous Stock Solutions

Purpose: To create a stable stock solution that prevents DKP formation and racemization.

  • Starting Material: Always source the compound as the hydrochloride (HCl) salt (CAS: 42718-18-3)[1]. The free base is inherently unstable and will auto-condense even in solid form over time.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to exactly 4.0 using glacial acetic acid. Chill the buffer to 4°C.

  • Dissolution: Weigh the required mass of the HCl salt and dissolve it in the chilled pH 4.0 buffer to achieve a concentration no higher than 10 mM.

  • Aliquot & Freeze: Immediately divide the solution into single-use aliquots. Flash-freeze in liquid nitrogen and store at -80°C.

  • Usage: Thaw aliquots on ice immediately prior to use. Never re-freeze a thawed aliquot.

Protocol B: HPLC-UV Kinetic Stability Monitoring

Purpose: A self-validating analytical method to track both soluble degradation (hydrolysis) and insoluble degradation (DKP formation).

  • Internal Standard (IS): Spike your test solution with a chemically inert, water-soluble internal standard (e.g., caffeine or a stable aromatic amide). Causality: If DKP forms, it will precipitate out of solution. By tracking the ratio of the intact ester to the IS, you can detect loss of mass balance due to precipitation, which standard area-normalization HPLC methods will miss.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to quench any on-column degradation).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 Reverse Phase, maintained at 25°C.

  • Detection: UV at 210 nm (ester carbonyl) and 254 nm (fluorophenyl ring).

  • Sampling: When sampling from a pH 7.4 assay buffer, immediately mix the sample 1:1 with 1% TFA in Acetonitrile to instantly drop the pH, protonate the amine, and halt both hydrolysis and DKP formation prior to injection.

Optimal Handling Workflow

Workflow Step1 Weigh Dry HCl Salt (Room Temp, Desiccated) Step2 Dissolve in Acidic Buffer (pH 4.0, 4°C) Step1->Step2 Step3 Store Stock Solution (Single-use Aliquots, -80°C) Step2->Step3 Step4 Dilute to Assay Buffer (pH 7.4, Low Concentration) Step3->Step4 Step5 Execute Assay Immediately (Quench with Acid for LC) Step4->Step5

Fig 2: Recommended lifecycle workflow for handling reactive amino acid methyl esters.

Part 4: References

  • National Center for Biotechnology Information (PubChem). "Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride." PubChem Compound Summary for CID 24213779. Available at:[Link]

  • Sano, S., & Nakao, M. "Chemistry of 2,5-Diketopiperazine and its Bis-Lactim Ether: A Brief Review." Heterocycles, 2015. Available at:[Link]

  • Du, J., et al. "Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization." Journal of Molecular Catalysis B: Enzymatic, 2003. Available at:[Link]

  • Al-Qalaf, F.A., et al. "Kinetics of base hydrolysis of α-amino acid esters catalyzed by Pd complexes." Journal of Coordination Chemistry, 2010. Available at: [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, Wiley-VCH, 2009. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of Chiralpak IA vs OD-H columns for phenylglycine esters

An In-Depth Technical Guide to the Enantioseparation of Phenylglycine Esters: Chiralpak IA vs. Chiralcel OD-H Executive Summary The accurate enantioseparation of -amino acid esters, particularly phenylglycine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantioseparation of Phenylglycine Esters: Chiralpak IA vs. Chiralcel OD-H

Executive Summary

The accurate enantioseparation of


-amino acid esters, particularly phenylglycine derivatives, is a critical bottleneck in the development of chiral pharmaceuticals (e.g., clopidogrel and semi-synthetic penicillins). When selecting a Chiral Stationary Phase (CSP), researchers frequently default to the industry standards: Chiralpak IA  and Chiralcel OD-H . While both columns utilize the exact same chiral selector—tris(3,5-dimethylphenylcarbamate)—their underlying polymer backbones and manufacturing technologies dictate vastly different chromatographic behaviors. This guide objectively compares these two columns, detailing the mechanistic causality behind their performance to help you design a robust, self-validating analytical method.

Mechanistic Foundations: Amylose vs. Cellulose Backbones

To understand why one column outperforms the other for phenylglycine esters, we must examine the structural causality at the molecular level.

  • Polymer Conformation & Cavity Size: Chiralpak IA is built on an amylose backbone, which naturally adopts a tight, left-handed 4/3 helical structure[1]. In contrast, Chiralcel OD-H utilizes a cellulose backbone, which forms a more extended, linear conformation. The bulky phenyl ring directly attached to the chiral ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon of phenylglycine requires a highly specific 3D spatial pocket. The helical groove of amylose provides a sterically complementary environment that encapsulates the phenylglycine moiety much more effectively than the linear cellulose structure.
    
  • Analyte-Selector Interactions: Enantioseparation is driven by the formation of transient diastereomeric complexes. For ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acid esters, the primary driving force is strong hydrogen bonding between the ester's carbonyl oxygen (acceptor) and the carbamate NH (donor) of the CSP, supplemented by 
    
    
    
    interactions from the aromatic rings[2]. Because the amylose cavity (IA) forces the analyte into closer proximity with these interaction sites, it consistently yields superior enantioselectivity for amino acid esters compared to cellulose (OD-H)[3].
  • Immobilized vs. Coated Technology: Chiralcel OD-H is a coated phase. The cellulose derivative is physically adsorbed onto the silica support, meaning it will dissolve and permanently ruin the column if exposed to "forbidden" strong solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Chiralpak IA is a covalently immobilized phase. This structural immobilization allows researchers to use a universal range of solvents[4][5]. For phenylglycine esters, which can suffer from poor solubility in standard hexane, the ability to inject samples dissolved in DCM—or use DCM as a mobile phase modifier—is a massive operational advantage.

Quantitative Performance Comparison

The structural differences between the two CSPs translate directly into measurable chromatographic outcomes. Table 1 outlines their operational boundaries, while Table 2 summarizes representative performance data for phenylglycine ester derivatives.

Table 1: Structural & Operational Characteristics

FeatureChiralpak IAChiralcel OD-H
Polymer Backbone AmyloseCellulose
Chiral Selector Tris(3,5-dimethylphenylcarbamate)Tris(3,5-dimethylphenylcarbamate)
Phase Technology Covalently ImmobilizedPhysically Coated
Polymer Conformation Left-handed 4/3 helicalExtended linear
Solvent Compatibility Universal (Hexane, Alcohols, DCM, THF, MtBE)Restricted (Hexane, Alcohols only)

Table 2: Representative Enantioseparation Data for Phenylglycine Esters

AnalyteColumnMobile PhaseSeparation Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Resolution (

)
Phenylglycine Ethyl EsterChiralpak IAHexane/IPA (90:10)> 2.0> 10.0
Phenylglycine Ethyl EsterChiralcel OD-HHexane/IPA (90:10)~ 1.2 - 1.5< 3.0
2-Chlorophenylglycine Methyl EsterChiralpak IAHexane/EtOH (80:20)> 1.8> 5.0
2-Chlorophenylglycine Methyl EsterChiralcel OD-HHexane/EtOH (80:20)~ 1.1< 1.5
(Note: Data reflects the general chromatographic consensus that

-amino acid esters achieve baseline separation much more efficiently on amylose-based CSPs[3]).

Self-Validating Experimental Protocol

A scientifically rigorous method must be self-validating. The following step-by-step methodology ensures that your enantioseparation workflow for phenylglycine esters is accurate, reproducible, and free from false positives.

Step 1: Racemic Standard Preparation (The Baseline) Causality: You must always run a racemic mixture (50:50 ratio of R and S enantiomers) before analyzing any enantioenriched samples[5]. This proves that the column is capable of separating the enantiomers under the current conditions and establishes the exact retention times for both peaks.

  • Action: Dissolve 1.0 mg of racemic phenylglycine ester in 1.0 mL of the starting mobile phase (e.g., Hexane/Isopropanol 90:10). If solubility is poor, use Chiralpak IA and dissolve the sample in 100% DCM.

Step 2: Column Equilibration & Additive Selection Causality: Phenylglycine esters contain a basic primary or secondary amine. Without an additive, the amine will interact with residual acidic silanols on the silica support, causing severe peak tailing and destroying resolution.

  • Action: Flush the column with the mobile phase containing 0.1% Diethylamine (DEA) to mask the silanols. Allow at least 10 column volumes (approx. 25 mL for a standard 4.6 x 250 mm column) for full equilibration.

Step 3: Isocratic Screening

  • Action: Inject 5-10

    
    L of the racemic standard at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.
    
  • Evaluation: Calculate the resolution (

    
    ). If 
    
    
    
    on OD-H, switch to Chiralpak IA. If
    
    
    on IA, modify the steric environment by swapping Isopropanol for Ethanol, or introduce 5-10% DCM to alter the hydrogen-bonding dynamics (only permissible on IA).

Step 4: Elution Order Validation (Spiking) Causality: Chiral columns do not inherently predict which enantiomer elutes first; the order is highly dependent on the specific mobile phase geometry.

  • Action: Spike your racemic standard with a known pure enantiomer (e.g., (S)-phenylglycine methyl ester). Re-inject the spiked sample. The peak that increases in area definitively identifies the retention time of the (S)-enantiomer. This self-validating step is mandatory before calculating the enantiomeric excess (ee) of unknown synthetic batches.

Workflow Visualization

Workflow N1 1. Prepare Racemic Standard (1 mg/mL in Mobile Phase) N2 2. Select Chiral Column (Chiralpak IA vs OD-H) N1->N2 N3 3. Isocratic Screening (e.g., Hexane/IPA 90:10 + 0.1% DEA) N2->N3 N4 4. Evaluate Resolution (Rs) N3->N4 N5 Rs < 1.5 (Co-elution / Poor Separation) N4->N5 Sub-optimal N6 Rs >= 1.5 (Baseline Separation) N4->N6 Optimal N7 Optimize Modifier or Solvent (Use DCM/THF for IA only) N5->N7 N8 5. Validate Elution Order (Spike with (S)-Enantiomer) N6->N8 N7->N3 Iterative Optimization

Fig 1. Self-validating workflow for chiral stationary phase screening and optimization.

References

  • Source: YAKHAK HOEJI (yakhak.org)
  • Source: MDPI (mdpi.com)
  • Title: Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate)
  • Title: 5-(3,4-Dimethylphenyl)piperazin-2-one (Technical Guide on Chiralpak IA Solvent Compatibility)
  • Title: (S)-Methyl 2-amino-2-(2-chlorophenyl)

Sources

Comparative

Comparative Guide: Optical Rotation Reference Values for (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate

Introduction & Scope (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate (CAS: 170902-76-8) is a highly valued non-proteinogenic amino acid derivative used extensively as a chiral building block in pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate (CAS: 170902-76-8) is a highly valued non-proteinogenic amino acid derivative used extensively as a chiral building block in pharmaceutical synthesis and peptide engineering[1]. For researchers developing active pharmaceutical ingredients (APIs), validating the enantiomeric purity of this intermediate is a critical quality control (QC) step.

While chiral High-Performance Liquid Chromatography (HPLC) provides precise enantiomeric excess (


) quantification, polarimetry (optical rotation)  remains the gold standard for rapid, non-destructive, and orthogonal validation of bulk chiral purity. This guide objectively compares the specific rotation 

of (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate against alternative arylglycine derivatives, providing mechanistic insights into these values and a self-validating experimental protocol for your laboratory.

Core Reference Values & Comparative Data

The optical rotation of a chiral compound is highly sensitive to its substitution pattern, protonation state, and solvent environment. Recent state-of-the-art synthetic methodologies, such as the palladium-catalyzed diastereoselective arylation of Schöllkopf bis-lactim ethers, have established definitive reference values for the commercially available free base of this compound[1].

Table 1: Optical Rotation Comparison of Arylglycine Derivatives
Compound NameCAS NumberSpecific Rotation

Concentration & SolventForm
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate 170902-76-8-110.2° [1]c = 1.0, Ethanol (EtOH)Free Base
D-Phenylglycine methyl ester HCl19883-41-1-132° ± 2°[2]c = 1.0, Methanol (MeOH)Hydrochloride Salt
2-Chloro-N-[2-(2-thienyl)ethyl]-D-phenylglycine methyl ester HCl141109-19-5+110° to +112°[3]c = 1.0, Methanol (MeOH)Hydrochloride Salt
Mechanistic Insights: The Causality of Optical Rotation Variability

As an application scientist, it is crucial to understand why these values differ rather than just recording them:

  • Electronic Effects of the para-Fluoro Substitution: The introduction of a strongly electronegative fluorine atom at the para position of the phenyl ring alters the polarizability of the aromatic

    
    -system. According to Brewster's rules of optical rotation, changes in atomic polarizability directly influence the refractive index of the chiral environment. This electronic shift is responsible for the variation in rotation magnitude compared to unsubstituted D-phenylglycine derivatives.
    
  • Protonation State (Free Base vs. Salt): Notice that the D-phenylglycine methyl ester hydrochloride exhibits a larger magnitude of rotation (-132°)[2] compared to the free base target compound (-110.2°)[1]. The hydrochloride salt restricts rotation around the

    
     bond due to electrostatic interactions and hydrogen bonding with the protic solvent, locking the molecule into a more rigid conformer that interacts more strongly with polarized light.
    

Experimental Workflows & Visualizations

To ensure scientific integrity, the measurement of optical rotation must be treated as a self-validating system. Below is the synthetic pathway that yields the highly enantioenriched product, followed by the analytical QC workflow.

Synthesis_Pathway S1 Schöllkopf Bis-Lactim Ether S2 Pd-Catalyzed Arylation (NYPhos) S1->S2 + 4-FC6H4Cl S3 Diastereomer Intermediate S2->S3 Diastereoselective S4 Hydrolysis & Esterification S3->S4 Cleavage S5 (R)-Methyl 2-amino-2- (4-fluorophenyl)acetate S4->S5 Target Product

Synthetic route via bis-lactim ether arylation to yield the target arylglycine derivative.

QC_Workflow A Synthesized/Sourced (R)-Methyl 2-amino-2- (4-fluorophenyl)acetate B Sample Preparation (c = 1.0, EtOH) A->B Dissolve C Polarimetry (Sodium D-line, 589 nm) B->C Measure D Specific Rotation Calculation: [α]D C->D Compute E Compare to Reference (-110.2°) D->E Verify F Orthogonal Validation (Chiral HPLC) E->F Confirm ee%

Workflow for validating the enantiomeric purity of (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate.

Step-by-Step Methodology: Self-Validating Polarimetry Protocol

To reliably reproduce the reference value of -110.2° [1], follow this rigorously controlled protocol. This method eliminates confounding variables such as temperature fluctuations and solvent impurities.

Step 1: System Calibration (The Self-Validation Step)

  • Action: Before measuring the API, calibrate the polarimeter using a National Institute of Standards and Technology (NIST)-traceable sucrose standard.

  • Causality: Polarimeters can drift due to light source degradation (Sodium D-line at 589 nm). A sucrose standard ensures the optical encoder is perfectly aligned.

Step 2: Solvent Blanking

  • Action: Fill a 100 mm (1 dm) thermostated polarimeter cell with HPLC-grade Ethanol (EtOH). Equilibrate to exactly 20.0 °C. Zero the instrument.

  • Causality: Ethanol can absorb atmospheric moisture, which alters its refractive index. Blanking with the exact same batch of solvent used for the sample negates background optical interference.

Step 3: Sample Preparation (c = 1.0)

  • Action: Accurately weigh 100.0 mg of (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate. Transfer quantitatively to a 10.0 mL volumetric flask. Dissolve and make up to the mark with HPLC-grade EtOH.

  • Causality: The specific rotation formula

    
     assumes 
    
    
    
    is exactly 1.0 g/100 mL. Volumetric inaccuracies linearly propagate into the final calculated rotation.

Step 4: Measurement

  • Action: Rinse the 1 dm cell twice with small aliquots of the sample solution to prevent dilution. Fill the cell, ensuring no air bubbles are trapped in the light path.

  • Action: Record the observed rotation (

    
    ) at 20.0 °C. Take 5 replicate readings and calculate the mean.
    
  • Expected Result: For a chemically and enantiomerically pure sample, the observed rotation (

    
    ) should be approximately -1.102°, yielding a specific rotation 
    
    
    
    of -110.2°[1].

Step 5: Orthogonal Confirmation

  • If the value deviates by more than

    
    , do not immediately assume enantiomeric impurity. Verify chemical purity via NMR or LC-MS first, as trace achiral impurities (e.g., residual palladium or phosphine ligands from synthesis[1]) will artificially lower the concentration of the chiral species, depressing the observed rotation.
    

References

  • Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) Source: Chemical Science (Royal Society of Chemistry), 2025. URL:[Link]

Sources

Validation

Bioactivity comparison: 4-fluoro vs 4-chloro phenylglycine derivatives

This comprehensive technical guide evaluates the bioactivity, structural causality, and experimental profiling of 4-fluoro versus 4-chloro phenylglycine derivatives. These non-proteinogenic amino acids serve as privilege...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide evaluates the bioactivity, structural causality, and experimental profiling of 4-fluoro versus 4-chloro phenylglycine derivatives. These non-proteinogenic amino acids serve as privileged scaffolds in both non-ribosomal peptide synthesis (e.g., streptogramin antibiotics) and central nervous system (CNS) drug design (e.g., metabotropic glutamate receptor ligands).

By objectively comparing their steric, electronic, and lipophilic properties, this guide provides actionable insights for researchers optimizing target binding affinity and pharmacokinetic profiles.

Mechanistic Causality: Fluorine vs. Chlorine Substitution

The substitution of a hydrogen atom with a halogen at the para-position (4-position) of the phenylglycine aromatic ring fundamentally alters the molecule's interaction with biological targets. The choice between fluorine and chlorine is dictated by the specific requirements of the binding pocket[1].

  • 4-Fluoro-Phenylglycine (4-F-Phg): Fluorine is the smallest halogen (van der Waals radius ~1.47 Å), making it an excellent bioisostere for hydrogen (1.20 Å). It introduces minimal steric disruption while exerting a strong inductive electron-withdrawing effect. This modulates the pKa of adjacent functional groups, increases metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, and alters the electron density of the aromatic ring, which can strengthen cation-π interactions with target proteins.

  • 4-Chloro-Phenylglycine (4-Cl-Phg): Chlorine is significantly larger (radius ~1.75 Å) and highly lipophilic. The introduction of a 4-chloro substituent drastically increases the molecule's logP value, enhancing membrane permeability. However, its steric bulk can cause spatial clashes in tightly packed binding pockets, which often acts as a critical determinant between agonist and antagonist activity.

Case Study 1: Antimicrobial Bioactivity in Pristinamycin I Derivatives

Pristinamycin I is a cyclic hexadepsipeptide antibiotic that binds to the 50S ribosomal subunit of Gram-positive bacteria, blocking the ribosomal exit tunnel. The native molecule incorporates an L-phenylglycine residue, which is crucial for maintaining the macrocyclic conformation required for bioactivity[2][3].

Recent advances in biotransformation-coupled mutasynthesis have allowed researchers to engineer Streptomyces pristinaespiralis to incorporate synthetic halogenated phenylglycines, yielding 6-fluoropristinamycin I and 6-chloropristinamycin I [2][4].

Quantitative Bioactivity Comparison

The antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) of these derivatives was evaluated against standard Gram-positive pathogens[5].

CompoundPhenylglycine SubstitutionMIC vs B. subtilis (μg/mL)MIC vs S. aureus (μg/mL)
6-Fluoropristinamycin I 4-Fluoro2.116.7
6-Chloropristinamycin I 4-Chloro4.233.2

Data synthesized from mutasynthesis profiling studies[5].

Causality Analysis: The 4-fluoro derivative demonstrates exactly two-fold higher potency (lower MIC) than the 4-chloro derivative across both tested strains. Because the phenylglycine residue docks into a highly conserved, sterically constrained pocket within the 50S ribosomal subunit, the bulky chlorine atom induces steric clashes that weaken the binding affinity. Fluorine's smaller radius mimics the native hydrogen, preserving the optimal docking geometry while potentially enhancing resistance to bacterial degradation enzymes.

Mutasynthesis A Precursor Synthesis (E. coli Biotransformation) B 4-Fluoro / 4-Chloro Phenylglycine A->B Yields C Mutasynthesis (S. pristinaespiralis) B->C Supplemented into D 6-Fluoro / 6-Chloro Pristinamycin I C->D NRPS Assembly E Bioactivity Profiling (MIC Assays) D->E Purified for

Workflow of biotransformation-coupled mutasynthesis for halogenated pristinamycin I derivatives.

Case Study 2: CNS Targets (Metabotropic Glutamate Receptors)

Phenylglycine derivatives are foundational pharmacological tools for investigating Metabotropic Glutamate Receptors (mGluRs), which are Class C G-protein-coupled receptors involved in synaptic transmission[6][7].

In mGluR drug design, the phenylglycine core acts as a rigidified analogue of glutamate. The para-substitution on the phenyl ring directly interacts with the hinge region of the receptor's extracellular Venus Flytrap (VFT) domain[7].

  • Steric Wedging (The Chlorine Effect): Bulky substitutions like 4-chloro or 4-carboxy (e.g., 4-CPG) physically prevent the VFT domain from achieving the fully closed conformation required for G-protein activation, thereby converting the ligand into a competitive antagonist at Group I mGluRs (mGluR1/5)[6][8].

  • Agonist Preservation (The Fluorine Effect): Conversely, smaller 4-fluoro substitutions allow the VFT domain to close. Furthermore, the high electronegativity of fluorine alters the pKa of the amino acid moiety, optimizing the zwitterionic interaction with conserved arginine and serine residues in the orthosteric binding site.

mGluR_Signaling L Halogenated Phenylglycine (Orthosteric Ligand) R Group I mGluR (mGluR1 / mGluR5) L->R Binds Venus Flytrap Domain G Gq/11 Protein Activation R->G Conformational Shift PLC Phospholipase C (PLC) G->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Activates ER Channels

Group I mGluR signaling pathway activated by halogenated phenylglycine orthosteric ligands.

Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, the following protocols incorporate internal validation steps to verify precursor purity, structural incorporation, and assay reliability.

Protocol A: Biotransformation-Coupled Mutasynthesis of Halogenated Peptides

Purpose: To biosynthesize and isolate 6-fluoro and 6-chloro pristinamycin I.

  • Precursor Generation: Cultivate engineered E. coli BL21(DE3) expressing HMO, LeuDH, and GDH enzymes. Supplement the culture with either 4-fluoro-mandelic acid or 4-chloro-mandelic acid.

  • Chiral Validation: Extract the resulting phenylglycines and determine the enantiomeric excess (ee) via chiral HPLC. Self-Validation: Non-ribosomal peptide synthetases (NRPS) are highly stereospecific; an ee >95% for the L-enantiomer is required to prevent downstream biosynthetic bottlenecks[9].

  • In Vivo Mutasynthesis: Inoculate the mutant strain S. pristinaespiralis ΔpglAΔsnaE1 (which cannot synthesize native L-Phg) in HT7T production medium. Supplement with 100 μM of the validated 4-fluoro-L-Phg or 4-chloro-DL-Phg[2][9].

  • Extraction & Purification: After 72 hours, extract the whole culture with ethyl acetate. Concentrate the organic phase and purify the target macrocycles using preparative RP-HPLC (C18 column, Methanol/Water gradient)[9].

  • Structural Confirmation: Validate incorporation using LC-MS/MS (looking for a +18 Da shift for fluorine and a +34 Da shift with characteristic isotopic distribution for chlorine) and 13C-NMR to observe the distinct 13C-19F splitting patterns[10].

Protocol B: In Vitro Bioactivity Profiling (MIC Determination)

Purpose: To quantify the antimicrobial efficacy of the purified derivatives.

  • Preparation: Dissolve the purified 6-fluoropristinamycin I and 6-chloropristinamycin I in molecular-grade DMSO to a stock concentration of 1 mg/mL.

  • Dilution Series: Prepare a two-fold serial dilution of the compounds in 96-well plates containing Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add a standardized bacterial suspension of S. aureus or B. subtilis (adjusted to 5 × 10^5 CFU/mL) to each well.

  • Controls (Self-Validation):

    • Positive Control: Oxytetracycline (validates bacterial susceptibility).

    • Negative Control: 1% DMSO in broth (validates that the vehicle does not inhibit growth).

    • Sterility Control: Uninoculated broth.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth[3][11].

References

1.2 - PMC / NIH 2.1 - RSC Publishing 3.6 - PubMed / NIH 4.8 - PubMed / NIH 5.7 - PMC / NIH

Sources

Comparative

Chiral Solvating Agents for NMR Analysis of Methyl Amino Phenylacetates: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Context Methyl amino phenylacetates, such as methyl phenylglycinate and its derivatives, are critical chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

Methyl amino phenylacetates, such as methyl phenylglycinate and its derivatives, are critical chiral building blocks in the synthesis of semi-synthetic


-lactam antibiotics, antiplatelet agents (e.g., clopidogrel), and complex peptide therapeutics. While Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for final API batch release, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) offers an unparalleled, rapid alternative for reaction monitoring, catalyst screening, and early-stage drug development .

Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride—which require covalent bond formation, purification steps, and risk kinetic resolution—CSAs operate via the rapid, reversible formation of non-covalent diastereomeric complexes directly in the NMR tube. As an application scientist, I prioritize diamagnetic CSAs over paramagnetic Lanthanide Shift Reagents (LSRs) because they avoid severe line-broadening effects, ensuring the sharp signals required for precise quantitative integration .

Mechanistic Principles of Enantiodiscrimination

The causality of enantiodiscrimination by CSAs lies in the formation of transient diastereomeric complexes via intermolecular forces: hydrogen bonding,


 stacking, and dipole-dipole interactions. When a racemic methyl amino phenylacetate is mixed with an enantiopure CSA, two distinct complexes form:


and

.

Because these complexes are diastereomeric, they possess different microenvironments, leading to chemical shift non-equivalence (


). The exchange rate between the free and complexed states is typically fast on the NMR timescale. Consequently, the observed chemical shift is a time-averaged signal. To maximize 

, we must use non-polar, non-competing solvents (e.g., CDCl

, C

D

) that do not disrupt the delicate hydrogen-bonding networks .

Comparative Analysis of Prominent CSAs

Pirkle’s Alcohol (1-(9-Anthryl)-2,2,2-trifluoroethanol)
  • Mechanism: Pirkle's alcohol is a classic, highly effective CSA for aromatic amino acid esters. The enantiodiscrimination is driven by a two-point interaction: hydrogen bonding between the CSA's hydroxyl group and the analyte's ester/amine, coupled with robust

    
     stacking between the anthryl ring and the phenylacetate's aromatic ring.
    
  • Pros: Broadly applicable, commercially available, and highly effective for phenylglycinates.

  • Cons: The bulky anthryl group can cause complex multiplet overlaps in the aromatic region, forcing reliance on the methoxy (-OCH

    
    ) singlet for integration.
    
Mandelic Acid and its Analogues
  • Mechanism: Mandelic acid derivatives act as hydrogen-bond donors (carboxylic acid) and acceptors. They form strong ion-pair/hydrogen-bonded networks with the primary amine of the phenylacetate.

  • Pros: Extremely cost-effective and readily available in both enantiomeric forms, which is crucial for self-validating protocols .

  • Cons: The acidic proton can catalyze proton exchange, sometimes broadening the amine signals if the sample is not rigorously dried.

C2-Symmetric Bis-Thiourea Derivatives
  • Mechanism: These modern CSAs utilize two thiourea moieties to form a rigid, bidentate hydrogen-bonding network with the ester carbonyl and the amine group simultaneously.

  • Pros: Yields exceptionally high

    
     values, often exceeding 0.10 ppm, allowing for baseline resolution even at lower magnetic field strengths (e.g., 300 MHz) .
    
  • Cons: Requires custom synthesis; often necessitates an achiral additive like DABCO to solubilize the complexes in non-polar solvents.

Chiral Crown Ethers (e.g., 18-Crown-6 Tetracarboxylic Acid)
  • Mechanism: Operates via host-guest inclusion. The primary amine of the analyte must be protonated (ammonium salt) to thread into the crown ether cavity, stabilized by chiral steric barriers.

  • Pros: Exceptional chiral recognition for primary amino groups.

  • Cons: Requires the analyte to be a salt. Necessitates polar solvents like CD

    
    OD, which can suppress intermolecular interactions compared to CDCl
    
    
    
    .

Quantitative Performance Comparison

Table 1: Comparison of CSA performance for the NMR enantiodiscrimination of Methyl Phenylglycinate.

Chiral Solvating Agent (CSA)Primary Interaction MechanismOptimal SolventTarget Integration ProtonsTypical

(ppm)
Practical Limitations
Pirkle's Alcohol

stacking, H-bonding
CDCl

, C

D

Methoxy (-OCH

)
0.02 - 0.05Aromatic signal overlap
(S)-Mandelic Acid Dipole-dipole, H-bondingCDCl

Methoxy (-OCH

)
0.03 - 0.08Potential exchange broadening
Bis-Thiourea (TFTDA) Bidentate H-bondingCDCl

(with DABCO)

-CH, Methoxy
0.05 - 0.12Custom synthesis required
18-Crown-6-TA Host-Guest InclusionCD

OD

-CH
0.08 - 0.15Requires protonated amine

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry demands that protocols be self-validating. Concentration dependencies and matrix effects can shift absolute peak positions, leading to false enantiomeric excess (ee) calculations if relying on static chemical shift libraries. The following protocol ensures absolute confidence in the integration data .

Step 1: Baseline Establishment (The Control)

  • Dissolve 5.0 mg of the racemic methyl amino phenylacetate in 0.6 mL of dry CDCl

    
    .
    
  • Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 400 MHz).
    
  • Identify the methoxy (-OCH

    
    ) singlet (typically ~3.6-3.7 ppm) and the 
    
    
    
    -CH signal. Ensure they are sharp and free of overlap.
  • Causality: Establishing the uncomplexed chemical shift is necessary to confirm that subsequent peak splitting is entirely induced by the CSA, rather than inherent sample impurities.

Step 2: Racemate Complexation (The Proof of Principle)

  • To the NMR tube from Step 1, add 2.0 molar equivalents of the enantiopure CSA (e.g., (R)-Pirkle's alcohol).

  • Agitate gently until fully dissolved.

  • Acquire the

    
    H NMR spectrum.
    
  • Observe the methoxy singlet split into two distinct peaks of equal integration (1:1 ratio). Record the

    
    .
    
  • Causality: Using an excess of CSA drives the dynamic equilibrium toward the complexed state, maximizing the time-averaged

    
     and ensuring baseline separation.
    

Step 3: Unknown Sample Analysis

  • Prepare a fresh NMR tube with 5.0 mg of your scalemic (unknown ee) sample and 2.0 equivalents of the (R)-CSA in 0.6 mL CDCl

    
    .
    
  • Acquire the spectrum and integrate the two split methoxy peaks.

  • Calculate ee:

    
    
    

Step 4: The Self-Validation Inversion (Critical)

  • Prepare a final NMR tube with the same scalemic sample, but use 2.0 equivalents of the (S)-CSA (the opposite enantiomer).

  • Acquire the spectrum. The relative positions (upfield vs. downfield) of the major and minor peaks must invert .

  • Causality: If the peaks invert, the splitting is definitively caused by the chiral microenvironment. If they do not invert, the splitting is an artifact (e.g., a diastereomeric impurity or rotamer), and the data must be discarded.

Workflow Visualization

Below is the logical decision tree and workflow for executing a self-validating CSA NMR analysis.

G A Analyte: Methyl Amino Phenylacetate (Racemic or Scalemic) B Select Chiral Solvating Agent (CSA) A->B C Pirkle's Alcohol Mechanism: π-π Stacking & H-Bonding Solvent: CDCl3 / C6D6 B->C D Chiral Crown Ethers Mechanism: Host-Guest Inclusion Solvent: CD3OD (Requires H+) B->D E Bis-Thioureas Mechanism: Bidentate H-Bonding Solvent: CDCl3 B->E F Prepare NMR Sample (2:1 CSA:Analyte Ratio in Dry Solvent) C->F D->F E->F G Acquire 1H NMR Spectrum (Focus on -OCH3 Singlet) F->G H Self-Validation Step: Invert CSA Stereocenter (e.g., R to S) Verify Peak Inversion G->H I Calculate Enantiomeric Excess (ee) from Integral Ratios H->I

Workflow for selecting and validating Chiral Solvating Agents in NMR enantiodiscrimination.

References

  • Xu, L., et al. "Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids." Molecules, 2024.[Link]

  • Nolis, P., et al. "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives." The Journal of Organic Chemistry, 2022.[Link]

  • Carbonara, G. G., et al. "1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." ARKIVOC, 2004.[Link]

  • Kelly, A. M., et al. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols and Amines." Organic Letters, 2006.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-amino-2-(4-fluorophenyl)acetate

As a Senior Application Scientist, I recognize that the safe handling of active pharmaceutical ingredients (APIs) and synthetic building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of active pharmaceutical ingredients (APIs) and synthetic building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical state and its interaction with the laboratory environment.

This guide provides an authoritative, self-validating operational protocol for handling Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride , a critical structural scaffold used in drug discovery and molecular linking.

Chemical Profile & Mechanistic Hazard Assessment

Methyl 2-amino-2-(4-fluorophenyl)acetate is typically supplied as a hydrochloride salt. This physical state—a fine, highly crystalline powder—fundamentally dictates our handling strategy. The compound is classified as an irritant, but the true operational risk lies in its susceptibility to triboelectric charging (static cling) and subsequent aerosolization.

Table 1: Chemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 42718-18-3 [1]Unique identifier for waste tracking.
Molecular Weight 219.64 g/mol Requires precise micro-weighing techniques.
Physical State Solid (Hydrochloride powder)High risk of dust generation and static dispersion.
Hazard Codes H315, H319, H335 [1]Causes skin, eye, and respiratory irritation.

Mechanistic Causality of Hazards: The presence of the hydrochloride salt makes the powder highly hydrophilic and prone to static dispersion. If aerosolized, the fluorophenyl and amino acetate moieties interact rapidly with the moisture in mucosal membranes (eyes, respiratory tract), causing localized inflammatory responses (H319, H335). Skin contact combined with sweat can lead to localized pH shifts and protein irritation (H315).

Mandatory Personal Protective Equipment (PPE)

To mitigate the aerosolization and contact risks, a stringent PPE protocol is required. Every piece of equipment chosen serves a specific mechanistic purpose [2].

Table 2: PPE Specifications & Causality
PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (Min 4 mil)Nitrile provides superior resistance to amino acid derivatives. Double-gloving allows safe doffing of the outer contaminated layer without exposing bare skin.
Eye Protection Indirectly Vented Splash GogglesStandard safety glasses leave gaps. Vented goggles prevent fine aerosolized dust from bypassing the lenses and contacting the cornea.
Body Protection Flame-retardant, fitted-cuff lab coatFitted cuffs prevent the sleeve from dragging across contaminated surfaces or dragging the fine powder out of the fume hood.
Respiratory N95/FFP2 (if outside hood)Filters out fine crystalline particulates. Note: Primary handling must occur in a fume hood, negating the need for a respirator.

Operational Plan & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is met.

Step-by-Step Weighing and Transfer Methodology
  • Containment Verification: Turn on the chemical fume hood. Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm an inward face velocity of 80–100 feet per minute (fpm)[3].

  • Static Mitigation: Hydrochloride salts repel each other under static charge. Before opening the reagent bottle, pass an anti-static ionizer (e.g., Zerostat gun) over your weigh boat and micro-spatula. This neutralizes the surface charge and prevents the powder from "jumping" out of the boat.

  • Transfer: Open the container only inside the hood. Use the neutralized micro-spatula to transfer the solid. Never pour the powder, as pouring generates a high-volume dust cloud.

  • Dissolution: Whenever possible, dissolve the powder in your reaction solvent (e.g., DMF, DCM, or Methanol) directly within the weigh boat or primary reaction vessel inside the hood before transporting it to other lab areas.

  • Sealing: Tightly cap the primary reagent bottle and wipe the exterior with a damp Kimwipe before removing it from the hood.

Spill Management & Disposal Plan

In the event of a spill, the primary objective is to suppress dust generation.

Spill Cleanup Methodology
  • Evacuation & Assessment: If the powder spills outside the fume hood, step back and allow the ambient air to settle for 2 minutes to prevent inhaling suspended dust.

  • Suppression (No Dry Sweeping): Never use a brush or broom. Dry sweeping mechanically aerosolizes the H335 irritant. Instead, gently place absorbent pads over the spill.

  • Wet-Wiping: Dampen the pads with water or 70% ethanol. The liquid will dissolve the hydrochloride salt and trap the particulates.

  • Collection: Scoop the dampened pads into a hazardous waste bag using a non-sparking tool.

Waste Disposal Routing

Because this compound contains both Fluorine and Chlorine (from the HCl salt), its disposal requires strict segregation [2]:

  • Liquid Waste: Any solvent containing this dissolved compound must be routed to the Halogenated Organic Waste stream. Mixing it with non-halogenated waste can cause adverse reactions or violate environmental disposal regulations.

  • Solid Waste: Contaminated gloves, weigh boats, and wiping pads must be placed in a sealed, labeled solid hazardous waste container.

Operational Workflow Visualization

The following diagram illustrates the logical dependency between hazard assessment, containment, and execution.

PPE_Workflow Hazard Hazard Assessment Powder Aerosolization Risk Containment Primary Containment Fume Hood (80-100 fpm) Hazard->Containment Dictates PPE PPE Selection Double Nitrile & Goggles Hazard->PPE Dictates Execution Execution Static-Free Weighing Containment->Execution Enables PPE->Execution Protects Waste Waste Disposal Halogenated Routing Execution->Waste Concludes

Logical workflow mapping hazard assessment to containment, PPE selection, and execution.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(4-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(4-fluorophenyl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.